Apiorutin
Description
Structure
2D Structure
Properties
CAS No. |
63947-67-1 |
|---|---|
Molecular Formula |
C32H38O20 |
Molecular Weight |
742.6 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-10-19(38)22(41)24(43)29(48-10)46-7-17-20(39)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
UPVDFUGORYNXMW-VCKCKQTPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Multifaceted Mechanisms of Action of Rutin in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Rutin, a plant-derived flavonoid, has garnered significant attention for its pleiotropic anti-cancer properties. It modulates a multitude of dysregulated signaling pathways implicated in carcinogenesis, including those governing apoptosis, cell cycle progression, angiogenesis, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying rutin's effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Core Mechanisms of Action
Rutin exerts its anti-neoplastic effects through a multi-targeted approach, interfering with the core machinery of cancer cell proliferation and survival.[1][2][3] Its primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and inhibition of tumor-supportive processes like angiogenesis.[4][5][6]
Induction of Apoptosis
A primary mechanism of rutin's anti-cancer activity is the induction of apoptosis, or programmed cell death.[7] Rutin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in various cancer cell lines.[1][2]
-
Intrinsic Pathway: Rutin can induce the generation of Reactive Oxygen Species (ROS), leading to a decrease in the mitochondrial membrane potential.[7][8] This triggers the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase proteins, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[4][7] This process is also modulated by the Bcl-2 family of proteins. Rutin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance in favor of apoptosis.[4][9]
-
Extrinsic Pathway: Rutin can also stimulate the extrinsic pathway by upregulating the expression of death receptors on the cancer cell surface, leading to the activation of caspase-8.[4]
-
p53-Dependent Apoptosis: The tumor suppressor protein p53 is a critical mediator of apoptosis. Rutin has been observed to upregulate p53 expression.[4][7] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, further committing the cell to apoptosis.[4][8]
Cell Cycle Arrest
Rutin disrupts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M checkpoints.[4][10][11] This prevents cancer cells from entering the DNA synthesis (S) phase or the mitosis (M) phase.
-
G0/G1 Phase Arrest: In several cancer cell types, including cervical and gastric cancer, rutin causes an accumulation of cells in the G0/G1 phase.[10][11][12] This is often achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21, which is a downstream target of p53.[4] The p21 protein inhibits the activity of cyclin-CDK complexes (such as Cyclin D1/CDK4) that are necessary for the G1/S transition.[4][11]
-
G2/M Phase Arrest: Rutin can also induce G2/M phase arrest, as seen in human glioblastoma and neuroblastoma cells.[3] This mechanism involves the downregulation of proteins essential for G2/M progression, such as Cyclin B1 and CDK2/4/6.[4]
Modulation of Pro-survival Signaling Pathways
Rutin has been shown to interfere with several key signaling pathways that cancer cells exploit for survival and proliferation.[2][13][14]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in cancer, promoting cell growth and survival. Rutin can inhibit this pathway by increasing the expression of the tumor suppressor PTEN, which antagonizes PI3K activity.[1][2] Inhibition of Akt and mTOR subsequently leads to reduced cell proliferation and can induce apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, is crucial for cell proliferation and differentiation. Rutin has been shown to downregulate the phosphorylation of ERK1/2 and p38 MAPK in certain cancer cells, thereby inhibiting their growth.[1][2]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to cancer progression. Rutin can suppress the NF-κB pathway by inhibiting the degradation of its inhibitor, IκBα, thus preventing NF-κB from translocating to the nucleus and activating pro-inflammatory and anti-apoptotic genes.[4]
Anti-Angiogenic and Anti-Metastatic Effects
Rutin also demonstrates anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[15] It achieves this by reducing the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF).[4][15] Furthermore, rutin can inhibit metastasis by suppressing epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. For instance, in gastric cancer cells, rutin has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker N-cadherin.[12]
Quantitative Data Summary
The efficacy of rutin varies across different cancer cell lines. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of Rutin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| Renal Carcinoma | 786-O | 45.2 | 48 h | [16] |
| Melanoma | SK-MEL-28 | 47.44 | 24 h | [17] |
| Hepatocellular Carcinoma | HepG2 | 52.7 | Not Specified | [18] |
| Melanoma | RPMI-7951 | 64.49 | 24 h | [17] |
| Colon Cancer | HCT116 | ~200 | 24 h | [19] |
Table 2: Quantitative Effects of Rutin on Apoptosis and ROS Production
| Cell Line | Rutin Conc. (µM) | Effect | Measurement | Reference |
| Glioma (CHME) | 20 | 56% ROS Generation | Flow Cytometry (DCFH-DA) | [8] |
| Melanoma (RPMI-7951) | 50 | 75.25% Apoptotic Index | Hoechst 33342 Staining | [17] |
| Melanoma (SK-MEL-28) | 50 | 84.19% Apoptotic Index | Hoechst 33342 Staining | [17] |
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of rutin's anti-cancer effects.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of rutin (e.g., 0-250 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the control group.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the modulation of signaling pathways.[20]
-
Cell Lysis: After treatment with rutin, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[21][22][23]
-
Cell Harvesting: Cells are treated with rutin for a desired time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed by dropwise addition of cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours to permeabilize the cells.
-
Staining: The fixed cells are washed and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is displayed as a histogram, where cells in G0/G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase.
Conclusion
Rutin demonstrates significant potential as an anti-cancer agent by targeting multiple, interconnected signaling pathways within cancer cells. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit pro-survival and pro-angiogenic pathways underscores its multifaceted mechanism of action. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic benefits of rutin in oncology. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in a clinical setting.[24][25]
References
- 1. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 9. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression [mdpi.com]
- 10. Anti-Cancerous Effect of Rutin Against HPV-C33A Cervical Cancer Cells via G0/G1 Cell Cycle Arrest and Apoptotic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rutin suppresses the malignant biological behavior of gastric cancer cells through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Rutin inhibits human leukemia tumor growth in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy | Semantic Scholar [semanticscholar.org]
Rutin's Modulation of Signaling Pathways in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which rutin, a natural flavonoid, exerts its neuroprotective effects by modulating key signaling pathways involved in neuroinflammation. The information presented herein is intended to support research and development efforts aimed at leveraging rutin and its derivatives for the treatment of neurodegenerative and neuroinflammatory diseases.
Core Signaling Pathways Modulated by Rutin
Neuroinflammation is a critical component in the pathogenesis of numerous central nervous system (CNS) disorders. It is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2] Rutin has demonstrated significant potential in mitigating neuroinflammatory processes by targeting several core intracellular signaling cascades.[3] The principal pathways influenced by rutin include the Toll-like receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the NLRP3 inflammasome.
Inhibition of the TLR4/NF-κB Signaling Pathway
The TLR4/NF-κB pathway is a cornerstone of the innate immune response in the CNS and a crucial driver of M1 microglial activation.[4][5] Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving Myeloid Differentiation primary response 88 (MyD88).[4] This leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates the inhibitory protein IκBα.[4] The degradation of IκBα liberates Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4][6]
Rutin has been shown to effectively suppress this pathway. Studies on LPS-stimulated BV-2 microglial cells demonstrate that rutin pretreatment inhibits the expression of TLR4 and MyD88.[4] This intervention blocks the subsequent phosphorylation of IKK and NF-κB, thereby preventing its nuclear translocation and reducing the production of pro-inflammatory cytokines.[4] By inhibiting the TLR4/NF-κB axis, rutin facilitates a phenotypic switch in microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4]
Caption: Rutin inhibits the TLR4/NF-κB pathway at multiple points.
Downregulation of the p38 MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, particularly the p38 MAPK pathway, is integral to cellular responses to inflammatory stimuli.[7] Activation of p38 MAPK is a known mediator of the inflammatory response following injuries like spinal cord injury (SCI).[7] Studies have shown that in SCI models, rutin treatment significantly reduces the expression of p38 MAPK protein.[7][8] This downregulation is associated with a decrease in inflammatory cytokines and a reduction in neuroinflammation, suggesting that rutin's neuroprotective effects are, in part, mediated by the repression of the p38 MAPK pathway.[7][8]
Caption: Rutin suppresses neuroinflammation by inhibiting p38 MAPK.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[9][10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] In the presence of oxidative stress or Nrf2 activators like rutin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme oxygenase-1 (HO-1).[11][12]
Rutin has been identified as a potent activator of the Nrf2/HO-1 pathway.[11] By promoting the nuclear translocation of Nrf2, rutin enhances the expression of HO-1 and other antioxidant enzymes.[11][13] This action increases the cellular defense against oxidative stress, a key component of neuroinflammation and neurodegeneration.[9] The activation of Nrf2 signaling also exerts anti-inflammatory effects by negatively regulating the NF-κB pathway.[12]
Caption: Rutin promotes antioxidant defense via Nrf2 activation.
Suppression of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex critical for innate immunity that, when activated, triggers the maturation of IL-1β and IL-18.[14][15][16] Its activation requires two signals: a priming signal, often via TLR4/NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, protein aggregates).[16] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1.[15][17] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14]
Rutin has been shown to inhibit the NLRP3 inflammasome pathway.[3] It can downregulate the expression of the inflammasome component ASC.[17] By also inhibiting the priming signal through the NF-κB pathway, rutin effectively reduces the activation of caspase-1 and the subsequent production and release of mature IL-1β and IL-18, thus dampening a powerful inflammatory cascade in the CNS.[3][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the efficacy of rutin in modulating neuroinflammatory markers and pathways.
Table 1: In Vitro Effects of Rutin on Microglial Cells
| Cell Line | Stimulant | Rutin Conc. | Effect | % Change / Result | Reference |
|---|---|---|---|---|---|
| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ TNF-α release | Significant reduction | [4] |
| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ IL-1β release | Significant reduction | [4] |
| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ IL-6 release | Significant reduction | [4] |
| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↓ NO production | Significant reduction | [4] |
| BV-2 | LPS (100 ng/mL) | 50 µg/mL | ↑ IL-10 release | Significant increase | [4] |
| Primary Mixed Glia | - | 50-100 µmol/L | ↑ TNF-α release | Significant increase | [1][2][18] |
| Primary Mixed Glia | - | 100 µmol/L | ↑ NO production | Significant increase |[1][2][18] |
Table 2: In Vivo Effects of Rutin in Animal Models of Neuroinflammation
| Animal Model | Rutin Dosage | Duration | Key Findings | Reference |
|---|---|---|---|---|
| Rat Spinal Cord Injury | 30 mg/kg (i.p.) | 3 days | ↓ p38 MAPK expression, ↓ TNF-α, IL-1β, IL-6 | [8] |
| Rat Subarachnoid Hemorrhage | 50 mg/kg (i.p.) | Single dose | ↓ RAGE, NF-κB, and inflammatory cytokines | [19] |
| AD Transgenic Mice (APPswe/PS1dE9) | 100 mg/kg (oral) | 6 weeks | ↓ IL-1β and IL-6 levels in the brain | [20][21] |
| Tauopathy Mouse Model (Tau-P301S) | Not specified (oral) | 30 days | ↓ NF-κB activation, ↓ IL-1β, TNF-α | [22][23] |
| Rat Traumatic Brain Injury | 50 mg/kg | 3 days | ↓ TNF-α and NF-ĸB production |[5] |
Key Experimental Protocols
This section outlines common methodologies used to investigate the effects of rutin on neuroinflammatory signaling pathways.
In Vitro Microglial Activation Assay
-
Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Treatment Protocol: Cells are seeded in multi-well plates. For pretreatment studies, cells are incubated with varying concentrations of rutin (e.g., 1-100 µM) for 1-2 hours.[4] Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS, e.g., 100 ng/mL) to the culture medium for a specified period (e.g., 24 hours).[4]
-
Workflow Diagram:
Caption: Workflow for assessing rutin's anti-inflammatory effects.
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant.
-
Method: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody specific to the target cytokine. After incubation and washing, a detection antibody is added, followed by an enzyme-linked secondary antibody. A substrate is then added, and the resulting colorimetric change is measured using a microplate reader. Concentrations are determined by comparison to a standard curve.[22]
Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is employed to detect and quantify the expression levels of specific proteins within cell lysates (e.g., p-NF-κB, TLR4, Nrf2, HO-1, p-p38).
-
Method:
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4] Band intensity is quantified using densitometry software (e.g., ImageJ).[23]
-
Animal Models
-
Spinal Cord Injury (SCI) Model: SCI is induced in rats using methods like Allen's weight-drop technique. Rutin (e.g., 30 mg/kg) is typically administered intraperitoneally (i.p.) for a set number of days post-injury.[8]
-
Alzheimer's Disease (AD) Model: Transgenic mice, such as APPswe/PS1dE9 or Tau-P301S mice, are commonly used. Rutin is administered orally (e.g., via gavage) daily for several weeks.[20][22]
-
Analysis: Following the treatment period, animals are euthanized, and brain or spinal cord tissue is collected for biochemical (ELISA, Western blot) and histopathological (immunohistochemistry) analysis.[8][22]
References
- 1. researchgate.net [researchgate.net]
- 2. The flavonoid rutin induces astrocyte and microglia activation and regulates TNF-alpha and NO release in primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin pretreatment promotes microglial M1 to M2 phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Rutin on Experimental Traumatic Brain Injury and Edema in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Signaling Pathway in Immune Cells Could be New Alzheimer’s Target | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Neuroprotective mechanisms of rutin for spinal cord injury through anti-oxidation and anti-inflammation and inhibition of p38 mitogen activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NLRP3 inflammasome in neuroinflammation and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | NLRP3 Inflammasome in Neurological Diseases, from Functions to Therapies [frontiersin.org]
- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 17. Rutin modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repositorio.ufba.br [repositorio.ufba.br]
- 19. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rutin prevents tau pathology and neuroinflammation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rutin prevents tau pathology and neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanisms of Rutin: A Technical Guide for Researchers
Introduction
Rutin, a flavonoid glycoside found abundantly in various plants, including citrus fruits, buckwheat, and apples, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Rutin's anti-inflammatory effects, tailored for researchers, scientists, and drug development professionals. The guide details the key signaling pathways modulated by Rutin, provides comprehensive experimental protocols for investigating these mechanisms, and presents quantitative data to support its therapeutic potential.
Core Anti-inflammatory Mechanisms of Rutin
Rutin exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways, inhibiting the production of pro-inflammatory mediators, and reducing oxidative stress.
1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Rutin has been shown to effectively suppress this pathway.[1][2][3]
2. Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a pivotal role in cellular responses to inflammatory stimuli. Overactivation of these kinases contributes to the production of inflammatory cytokines and enzymes. Rutin has been demonstrated to differentially modulate the phosphorylation of these MAPKs, thereby attenuating the downstream inflammatory cascade.[1][4]
3. Suppression of the NLRP3 Inflammasome
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Rutin has been found to inhibit the activation of the NLRP3 inflammasome, representing a key mechanism for its anti-inflammatory action.[5][6][7]
4. Reduction of Pro-inflammatory Mediators
Rutin significantly reduces the production and expression of various pro-inflammatory molecules, including:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8][9][10]
-
Enzymes: Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are responsible for the synthesis of prostaglandins and nitric oxide, respectively.[11][12]
5. Antioxidant Activity
Rutin is a potent antioxidant that can scavenge free radicals and reduce oxidative stress, a key contributor to the inflammatory process.[13] By mitigating oxidative damage, Rutin helps to dampen the inflammatory response.
Quantitative Data on the Anti-inflammatory Effects of Rutin
The following tables summarize the quantitative data on the inhibitory effects of Rutin on various inflammatory markers and pathways.
| Parameter | Experimental Model | Rutin Concentration / IC50 | Observed Effect | Reference |
| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | 50 µM | Significant inhibition of p65 phosphorylation | [3] |
| G-CSF-induced inflammation in mice | 100 mg/kg (i.p.) | Inhibition of NF-κB activation in paw tissue | [14] | |
| MAPK Phosphorylation | Angiotensin II-induced H9c2 cardiomyocytes | 50 µM | Downregulation of phosphorylated JNK1/2 | [4][15][16] |
| UVB-irradiated mouse skin | Topical application | Attenuation of p38 and JNK phosphorylation | [17] | |
| NLRP3 Inflammasome | Alcohol and cerulein-induced pancreatitis in rats | 100 mg/kg/day | Downregulation of ASC-NLRP3 expression | [5] |
| Ventilator-induced lung injury in mice | 10, 50, 100 µmol/kg (i.p.) | Alleviation of NLRP3 inflammasome activation | [18] | |
| Pro-inflammatory Cytokines | LPS-stimulated BALB/c mice | Pretreatment | Reduction of TNF-α from 686.8 pg/ml to 182.4 pg/ml | [16] |
| LPS-stimulated primary macrophages | 50 µM | Significant reduction in TNF-α, IL-6, and IL-1β production | [1] | |
| Inflammatory Enzymes | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of COX-2 and iNOS expression | [11] |
| UVB-irradiated mouse skin | Topical application | Significant inhibition of COX-2 and iNOS expression | [17] | |
| Antioxidant Activity | DPPH radical scavenging assay | IC50: 9.488 µM | Potent free radical scavenging activity | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory mechanisms of Rutin.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Rutin (e.g., 5, 10, 20, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 6-24 hours) to induce an inflammatory response.
-
2. Western Blot Analysis for NF-κB and MAPK Activation
This protocol details the detection of phosphorylated (activated) forms of NF-κB p65 and MAPK proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control like β-actin.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is for quantifying the levels of TNF-α and IL-6 in cell culture supernatants.
-
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
Cell culture supernatants from treated cells.
-
Plate reader.
-
-
Procedure:
-
Collect the cell culture supernatants after the treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
4. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures the mRNA expression levels of inflammatory genes like COX-2 and iNOS.
-
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin).
-
RT-qPCR instrument.
-
-
Procedure:
-
Lyse the treated cells and extract total RNA using an appropriate kit.
-
Assess the RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
5. Caspase-1 Activity Assay for NLRP3 Inflammasome Activation
This protocol measures the activity of caspase-1, a key effector of the NLRP3 inflammasome.
-
Materials:
-
Commercial Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).
-
Luminometer.
-
-
Procedure:
-
Culture and treat cells in a white-walled 96-well plate.
-
Follow the manufacturer's protocol for the Caspase-1 activity assay. This typically involves adding a single reagent that lyses the cells and contains a luminogenic substrate for caspase-1.
-
Incubate the plate at room temperature to allow for the reaction to occur.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the caspase-1 activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Rutin's inhibition of key inflammatory signaling pathways.
Caption: Workflow for investigating Rutin's anti-inflammatory effects.
Rutin demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. Its capacity to reduce the production of pro-inflammatory cytokines and enzymes, coupled with its antioxidant properties, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic applications of Rutin in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rutin modulates ASC expression in NLRP3 inflammasome: a study in alcohol and cerulein-induced rat model of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rutin inhibits nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide and concanavalin-a stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
The Neuroprotective Potential of Rutin in Alzheimer's Disease: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the neuroprotective effects of Rutin, a natural flavonoid, in preclinical models of Alzheimer's disease (AD). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current findings on Rutin's mechanisms of action, presents quantitative data from key studies, details essential experimental protocols, and visualizes the core signaling pathways involved.
Introduction: The Promise of Rutin in Neuroprotection
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1][2] These pathological hallmarks contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies for AD are limited, highlighting the urgent need for novel disease-modifying agents.
Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside found in a variety of plants, fruits, and vegetables, has emerged as a promising candidate due to its multifaceted neuroprotective properties.[3][4][5][6] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system.[3][4][5][6] The primary neuroprotective mechanisms of Rutin in the context of AD models include potent antioxidant and anti-inflammatory activities, as well as direct interference with Aβ and tau pathologies.[3][4][5][6] This guide delves into the scientific evidence supporting the therapeutic potential of Rutin for AD.
Quantitative Data Summary: Efficacy of Rutin in Alzheimer's Disease Models
The following tables summarize the quantitative findings from various preclinical studies investigating the effects of Rutin in cellular and animal models of Alzheimer's disease.
Table 2.1: Effects of Rutin on Amyloid-Beta (Aβ) Pathology
| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |
| Aβ Fibrillization | In vitro (Aβ42) | 50 µM | ~25% inhibition | [7] |
| Aβ Fibrillization | In vitro (Aβ42) | 200 µM | >95% inhibition | [7] |
| Aβ-induced Cytotoxicity | SH-SY5Y cells | Not specified | Attenuated | [1] |
| Oligomeric Aβ Levels | APPswe/PS1dE9 transgenic mice | 100 mg/kg/day (oral) | Decreased | [2][8] |
Table 2.2: Effects of Rutin on Tau Pathology
| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |
| Tau Aggregation | In vitro (Tau protein) | Not specified | Inhibited | |
| Tau Hyperphosphorylation | Not specified | Not specified | Did not inhibit GSK3β-induced hyperphosphorylation |
Note: Specific quantitative data on Rutin's direct effect on tau aggregation and hyperphosphorylation requires further investigation from primary literature.
Table 2.3: Anti-inflammatory Effects of Rutin
| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |
| Interleukin-1β (IL-1β) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Decreased | [2][8] |
| Interleukin-6 (IL-6) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Decreased | [2][8] |
| TNF-α Generation | Microglia | Not specified | Decreased | [1] |
| IL-1β Generation | Microglia | Not specified | Decreased | [1] |
| Microgliosis & Astrocytosis | APPswe/PS1dE9 transgenic mice | 100 mg/kg/day (oral) | Downregulated | [2][8] |
Table 2.4: Antioxidant Effects of Rutin
| Parameter | Model System | Rutin Concentration/Dose | Observed Effect | Reference |
| Superoxide Dismutase (SOD) Activity | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Increased | [2][8] |
| Glutathione (GSH)/Glutathione Disulfide (GSSG) Ratio | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Increased | [2][8] |
| Malondialdehyde (MDA) Levels | APPswe/PS1dE9 transgenic mice brain | 100 mg/kg/day (oral) | Reduced | [2][8] |
| Reactive Oxygen Species (ROS) Formation | Not specified | Not specified | Decreased | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Rutin's neuroprotective effects.
Morris Water Maze (MWM) for Spatial Memory Assessment
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[9][10][11][12]
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water (20-24°C) containing a hidden escape platform submerged 1-2 cm below the surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice undergo multiple trials per day (e.g., 4 trials) to locate the hidden platform. For each trial, the mouse is released from one of four starting positions and allowed to swim for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform within the allotted time, it is gently guided to it. The time taken to reach the platform (escape latency) and the path length are recorded.
-
Probe Trial (Day 5 or 6): The escape platform is removed, and the mouse is allowed to swim freely for a single, longer trial (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured as indices of spatial memory retention.
-
-
Data Analysis: Data is typically analyzed using video tracking software. Parameters such as escape latency, path length, swimming speed, time in the target quadrant, and platform crossings are statistically compared between Rutin-treated and control groups.
Thioflavin T (ThT) Assay for Amyloid Aggregation
The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils in vitro.[13][14][15][16]
-
Materials:
-
Synthetic Aβ or tau protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
-
Procedure:
-
Prepare a reaction mixture containing the amyloidogenic protein (e.g., 10 µM Tau) and any inducers (e.g., 2.5 µM Heparin for Tau) in the assay buffer.[16]
-
Add Rutin at various concentrations to the experimental wells.
-
Add ThT to a final concentration of 10-25 µM.[16]
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The inhibitory effect of Rutin is quantified by comparing the fluorescence kinetics and final fluorescence values of Rutin-treated samples to untreated controls.
Immunohistochemistry (IHC) for Aβ and Phospho-Tau (p-tau)
Immunohistochemistry is employed to visualize and quantify Aβ plaques and hyperphosphorylated tau in brain tissue sections from animal models.[17][18][19][20][21]
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.
-
Brains are sectioned (e.g., 30-40 µm thickness) using a cryostat or vibratome.
-
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Antigen retrieval is performed if necessary (e.g., using formic acid for Aβ).
-
Sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-based solution.
-
Sections are incubated with primary antibodies specific for Aβ (e.g., 6E10) or p-tau (e.g., AT8, PHF-1) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC).
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Sections are mounted on slides, dehydrated, and coverslipped.
-
-
Data Analysis: Stained sections are imaged using a microscope. The plaque burden or p-tau pathology is quantified by measuring the percentage of the stained area in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as the pro-inflammatory cytokines IL-1β and TNF-α, in brain homogenates.[7][22][23][24][25][26]
-
Sample Preparation:
-
Brain tissue (e.g., hippocampus, cortex) is dissected and homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
Total protein concentration of the supernatant is determined (e.g., using a BCA assay) for normalization.
-
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-IL-1β) is used.
-
Standards of known cytokine concentrations and the prepared brain homogenates are added to the wells and incubated.
-
The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the cytokine in the brain samples is then interpolated from this standard curve and normalized to the total protein content.
Key Signaling Pathways Modulated by Rutin
Rutin exerts its neuroprotective effects by modulating several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In AD, Aβ and other pro-inflammatory stimuli can lead to the chronic activation of this pathway in microglia and astrocytes, resulting in the overexpression of inflammatory cytokines. Rutin has been shown to inhibit NF-κB activation, thereby reducing neuroinflammation.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth.[27] Its activation is neuroprotective, and dysregulation of this pathway is implicated in AD pathogenesis. Rutin has been shown to activate the PI3K/Akt pathway, thereby promoting neuronal survival.[28]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including ERK, JNK, and p38, are involved in various cellular processes, including stress responses, inflammation, and apoptosis.[29][30][31] In AD, chronic activation of the pro-inflammatory JNK and p38 MAPK pathways, coupled with potential dysregulation of the pro-survival ERK pathway, contributes to neurodegeneration. Rutin has been shown to modulate MAPK signaling, promoting a neuroprotective phenotype.[32][33]
Conclusion
The evidence presented in this technical guide underscores the significant neuroprotective potential of Rutin in the context of Alzheimer's disease. Through its ability to mitigate oxidative stress, suppress neuroinflammation, and interfere with the pathological aggregation of Aβ, Rutin addresses multiple facets of AD pathology. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK further highlights its pleiotropic mechanism of action. While these preclinical findings are promising, further research is warranted to translate these effects into clinical applications for the prevention and treatment of Alzheimer's disease.
References
- 1. Rutin inhibits β-amyloid aggregation and cytotoxicity, attenuates oxidative stress, and decreases the production of nitric oxide and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rutin improves spatial memory in Alzheimer's disease transgenic mice by reducing Aβ oligomer level and attenuating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]
- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 17. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 19. Detailed immunohistochemical characterization of temporal and spatial progression of Alzheimer's disease-related pathologies in male triple-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. arigobio.com [arigobio.com]
- 26. researchgate.net [researchgate.net]
- 27. frontiersin.org [frontiersin.org]
- 28. Protective effect of rutin against brain injury induced by acrylamide or gamma radiation: role of PI3K/AKT/GSK-3β/NRF-2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 30. mdpi.com [mdpi.com]
- 31. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 32. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary research on the in vitro antioxidant properties of Rutin (quercetin-3-O-rutinoside), a prominent dietary flavonoid. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms.
Quantitative Summary of Rutin's In Vitro Antioxidant Activity
Rutin demonstrates potent antioxidant effects across a variety of assays. Its efficacy is often compared to standard antioxidants such as Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT). The following tables summarize key quantitative data from primary research.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Rutin
| Parameter | Value | Standard(s) for Comparison | Reference |
| IC₅₀ | 60.25 ± 0.09 µM | Ascorbic Acid: 0.60 ± 0.02 µM | [1] |
| IC₅₀ | 5.56 ± 0.05 µg/mL | - | [2] |
| % Inhibition | 90.4% at 0.05 mg/mL | Ascorbic Acid: 92.8%; BHT: 58.8% | [3][4] |
| % Inhibition | ~65% at 50 µg/mL (encapsulated) | - | [5] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Rutin
| Parameter | Value | Standard(s) for Comparison | Reference |
| IC₅₀ | 4.68 ± 1.24 µg/mL | Gallic Acid: 1.03 µg/mL; Quercetin: 1.89 µg/mL | [6] |
| IC₅₀ | 17.16 ± 0.23 µg/mL | - | [2] |
Table 3: Other In Vitro Antioxidant Activities of Rutin
| Assay Type | Observation | Reference |
| Lipid Peroxidation | Demonstrated effective, dose-dependent inhibition.[3] | [3][4] |
| Hydroxyl Radical Scavenging | Exhibited strong scavenging activity. | [3] |
| Superoxide Radical Scavenging | Exhibited strong scavenging activity.[3][4] | [3][4] |
| Total Antioxidant Capacity | Showed potent activity in the β-carotene bleaching assay.[3][4] | [3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays, synthesized from multiple primary research articles.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[7]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 25 mg/L or 400 µM) in methanol.[7][8] The solution should be freshly made and protected from light.
-
Reaction Setup: In a 96-well microplate or cuvette, add a specific volume of the Rutin sample (dissolved in a suitable solvent like methanol, at various concentrations) to the DPPH working solution.
-
Control Groups:
-
Negative Control: DPPH solution mixed with the solvent used for the sample (without any antioxidant).
-
Blank: Methanol or the solvent used.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a fixed period, typically 30 minutes, or until the reaction reaches a plateau.[7][8]
-
Measurement: Measure the absorbance of the solution at 515-517 nm using a spectrophotometer.[2][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
IC₅₀ Determination: Plot the % inhibition against the sample concentrations to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration and potency.[9]
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[2][9]
-
Incubation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10] This allows for the complete formation of the radical cation.
-
Reagent Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., water or ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[2]
-
Reaction Setup: Add a small volume of the Rutin sample (at various concentrations) to a larger volume of the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed at room temperature for a short period, typically 6 minutes.[2][6]
-
Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.
-
IC₅₀ Determination: Determine the IC₅₀ value by plotting the % inhibition against the sample concentrations.
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[7]
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing:
-
Reaction Setup: Mix the Rutin sample with the freshly prepared FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time, typically ranging from 4 to 30 minutes.[12][14]
-
Measurement: Measure the absorbance of the resulting blue solution at 593 nm.[7][12]
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample mixture to a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄·7H₂O). The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the sample.[12]
Visualization of Workflows and Signaling Pathways
The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described above.
Rutin exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that control the cellular antioxidant response.
3.2.1 Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[15] Rutin can activate this pathway, leading to enhanced cellular defense against oxidative stress.[16][17] It has been shown to inhibit the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate in the nucleus and activate the transcription of antioxidant enzymes.[18] Studies show that Rutin treatment significantly promotes Nrf2 protein expression and upregulates downstream targets like Heme Oxygenase-1 (HO-1).[3][16]
3.2.2 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), are crucial in regulating cellular responses to external stressors, including oxidative stress.[19] While essential for normal cell function, chronic activation of p38 and JNK pathways by stressors can lead to inflammation and apoptosis.[20] Rutin has been shown to modulate these pathways as part of its protective mechanism.[21] Research indicates that Rutin can attenuate the activation (phosphorylation) of JNK and p38 MAPK pathways that are induced by oxidative insults, thereby inhibiting downstream apoptotic events.[20][21]
References
- 1. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Characterization and Preliminary In Vitro Antioxidant Activity of a New Multidrug Formulation Based on the Co-Encapsulation of Rutin and the α-Acylamino-β-Lactone NAAA Inhibitor URB894 within PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. Frontiers | Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages [frontiersin.org]
- 14. Antioxidant activity by FRAP assay: in vitro protocol v1 | CoLab [colab.ws]
- 15. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Rutin's Modulation of Cellular Apoptosis
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of the flavonoid rutin in modulating cellular apoptosis. This document details the core molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways involved.
Introduction
Rutin, a flavonoid glycoside found in a variety of plants, has garnered significant attention for its diverse pharmacological properties, including its anticancer activities.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1][3] This process is crucial for eliminating damaged or unwanted cells and maintaining tissue homeostasis.[4] Rutin has been shown to modulate both the intrinsic and extrinsic apoptotic pathways, making it a promising candidate for further investigation in cancer therapy.[3][5]
Molecular Mechanisms of Rutin-Induced Apoptosis
Rutin's pro-apoptotic effects are mediated through a complex interplay of signaling molecules. It can trigger both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways of apoptosis.[3][6][7]
2.1. The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a primary mechanism through which rutin induces apoptosis in various cancer cells, including human glioma cells.[8][9] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane.[6]
Key events in the rutin-induced intrinsic pathway include:
-
Increased Reactive Oxygen Species (ROS) Generation: Rutin treatment has been shown to elevate intracellular ROS levels in a dose-dependent manner.[8][10] This oxidative stress is a key trigger for apoptosis.[10]
-
Up-regulation of p53: The tumor suppressor protein p53, often referred to as the "guardian of the genome," is activated in response to cellular stress.[9] Rutin can increase the expression of p53, which in turn can promote apoptosis.[8][9]
-
Disruption of Mitochondrial Membrane Potential (MMP): The increase in ROS and p53 activation leads to a loss of MMP.[8][9]
-
Modulation of Bcl-2 Family Proteins: Rutin alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5] Specifically, it up-regulates Bax and down-regulates Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8][9]
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[8][9]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][8][9]
2.2. The Extrinsic (Death Receptor) Pathway
While the intrinsic pathway is more commonly reported, some studies suggest that rutin can also activate the extrinsic pathway.[3][5] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[7] Rutin has been observed to induce the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[12][13] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family member, which then amplifies the apoptotic signal through the mitochondrial pathway.[6]
2.3. Other Signaling Pathways Modulated by Rutin
Rutin's influence on apoptosis is not limited to the core apoptotic machinery. It also modulates other signaling pathways that regulate cell survival and proliferation, including:
-
PI3K/Akt/mTOR Pathway: Rutin can inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival.[3]
-
Notch Signaling Pathway: In cervical cancer cells, rutin has been shown to downregulate the expression of Notch-1 and its target gene Hes-1, contributing to apoptosis.[10]
Quantitative Data on Rutin's Pro-Apoptotic Effects
The following tables summarize quantitative data from various studies investigating the effects of rutin on cancer cells.
Table 1: Effect of Rutin on ROS Generation and Cell Viability
| Cell Line | Rutin Concentration (µM) | Duration (h) | ROS Generation (% of control) | Cell Viability (% of control) | Reference |
| CHME (human glioma) | 5 | 24 | 19% | - | [8] |
| 10 | 24 | 31% | - | [8] | |
| 20 | 24 | 56% | - | [8] | |
| Caski (cervical cancer) | 90 | - | 27.88% | 72.7% | [14] |
| 120 | - | 50.35% | 45.69% | [14] | |
| 150 | - | 89.07% | 30.28% | [14] | |
| HeLa (cervical cancer) | 40-200 | 24 | Dose-dependent increase | Reduced | [12] |
| GL-15 (glioblastoma) | 100 | 24 | - | ~10% (growth inhibition) | [15] |
Table 2: Effect of Rutin on Apoptosis and Cell Cycle
| Cell Line | Rutin Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |
| GL-15 (glioblastoma) | 100 | - | 87.4% | G2 phase | [15] |
| Caski (cervical cancer) | 90 | - | - | G0/G1 (55.43%) | [14] |
| 120 | - | - | G0/G1 (76.29%) | [14] | |
| 150 | - | - | G0/G1 (82.24%) | [14] | |
| HeLa (cervical cancer) | 40-200 | 24 | Dose-dependent increase | G0/G1 | [12] |
| PANC-1 (pancreatic cancer) | 5 µg/mL | 48 | Increased | - | [13] |
| 10 µg/mL | 48 | Increased | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the pro-apoptotic effects of rutin.
4.1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of rutin for a specified duration (e.g., 24 hours).[8][12]
-
Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Carefully remove the supernatant and dissolve the formazan crystals in 100 µL of DMSO.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
4.2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in 6-well plates and treat with different concentrations of rutin for 24 hours.[8]
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 3 µL of PI to the cell suspension.[8]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, capturing a minimum of 30,000 events.[8]
4.3. Assessment of Nuclear Morphology by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Seed cells in a 6-well plate or on coverslips and treat with rutin for the desired time.[12]
-
Fix the cells with 3.5% paraformaldehyde.[12]
-
Permeabilize the cells with 0.05% Triton X-100.[12]
-
Stain the cells with DAPI solution.
-
Observe the nuclear morphology under a fluorescence microscope.[12]
4.4. Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a cell-permeable dye used to detect intracellular ROS.
-
Seed cells in 6-well plates and treat with rutin for a specified duration (e.g., 12 or 24 hours).[8][12]
-
Thirty minutes before the end of the treatment, add 10 µM DCFH-DA to each well.[8][12]
-
Incubate the cells at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.[8][12]
4.5. Analysis of Mitochondrial Membrane Potential (MMP)
Rhodamine 123 is a fluorescent dye that accumulates in mitochondria with intact membrane potential. A decrease in fluorescence indicates a loss of MMP.
-
Seed cells in 6-well plates and treat with various concentrations of rutin for 24 hours.[8]
-
Before the end of the experiment, add Rhodamine 123 to each well at a final concentration of 200 nM.[8]
-
Incubate for a short period.
-
Wash the cells with PBS.
-
Analyze the fluorescence of the cells by flow cytometry.[8]
4.6. Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Lyse the treated and untreated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, Caspase-9, Caspase-3) overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[11]
4.7. Caspase Activity Assay
Colorimetric assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-9.
-
Lyse the treated and untreated cells in the provided lysis buffer.[14]
-
Centrifuge the lysate to collect the supernatant.
-
Add the cell lysate to a 96-well plate along with the reaction buffer containing the specific caspase substrate.[14]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[14]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying rutin-induced apoptosis.
Caption: Rutin-induced intrinsic apoptosis pathway.
Caption: Rutin-induced extrinsic apoptosis pathway.
Caption: General workflow for studying rutin-induced apoptosis.
Conclusion
Rutin demonstrates significant potential as a pro-apoptotic agent in various cancer cell types. Its ability to target multiple points within the intrinsic and extrinsic apoptotic pathways, as well as other key signaling networks, underscores its promise as a candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of rutin in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach [mdpi.com]
- 6. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. sinobiological.com [sinobiological.com]
- 8. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 9. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Rutin Inhibits Cardiac Apoptosis and Prevents Sepsis-Induced Cardiomyopathy [frontiersin.org]
- 12. Elucidation of rutin’s role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.ufba.br [repositorio.ufba.br]
A Technical Guide on the Initial Studies of Rutin's Bioavailability and Metabolism
Introduction
Rutin, also known as rutoside or vitamin P, is a flavonoid glycoside abundantly found in various plants, including citrus fruits, buckwheat, and asparagus.[1][2] It is comprised of the flavonol quercetin and the disaccharide rutinose.[3] Rutin has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of reported biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5] However, the therapeutic application of rutin is often hindered by its low aqueous solubility and poor oral bioavailability.[4][6] This technical guide provides an in-depth summary of initial studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of rutin, with a focus on quantitative data, experimental protocols, and the cellular pathways it modulates.
Bioavailability and Pharmacokinetics
The oral bioavailability of rutin is notably low. Studies consistently show that rutin itself is often undetectable in the bloodstream after oral administration.[7][8] Instead, it is primarily absorbed after being metabolized in the intestine.[9] The poor absorption of intact rutin is attributed to its hydrophilic nature, which limits its ability to diffuse across the lipophilic cell membranes of the intestinal epithelium.[10]
The primary event for rutin absorption is its hydrolysis by intestinal and/or bacterial enzymes into its aglycone, quercetin, which is more lipophilic and readily absorbable.[9][10] Consequently, pharmacokinetic studies following oral rutin administration primarily measure the appearance of quercetin and its conjugated metabolites in plasma.
A comparative study in rats demonstrated that after oral administration of rutin (328 µmol/kg), only the conjugated metabolites of quercetin (sulfates and glucuronides) were found in the bloodstream; neither rutin nor free quercetin was detected.[7][8] This indicates extensive first-pass metabolism in the gut and liver.[10] In contrast, the oral absorption rate of quercetin was determined to be 53% compared to intravenous administration, highlighting the significant difference in absorption between the glycoside and its aglycone.[7][9]
Table 1: Pharmacokinetic Parameters of Quercetin Metabolites in Rats After Oral Administration of Rutin and Quercetin
| Compound Administered (Dose) | Metabolite Measured | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) |
|---|---|---|---|---|
| Rutin (328 µmol/kg) | Quercetin Sulfates | 1.8 ± 0.3 | 8.0 ± 0.0 | 25.1 ± 1.6 |
| Quercetin Glucuronides | 0.8 ± 0.2 | 8.0 ± 0.0 | 9.0 ± 1.3 | |
| Quercetin (165 µmol/kg) | Quercetin Sulfates | 13.9 ± 1.8 | 2.0 ± 0.0 | 114.9 ± 11.2 |
| Quercetin Glucuronides | 6.2 ± 1.3 | 4.0 ± 0.0 | 45.4 ± 6.3 |
Data adapted from Yang et al., 2005.[7][8][9]
Metabolism of Rutin
The metabolism of rutin is a multi-step process initiated in the gastrointestinal tract.
-
Hydrolysis to Quercetin: The initial and rate-limiting step is the deglycosylation of rutin to its aglycone, quercetin. This process is carried out by β-glucosidases and rhamnosidases present in the small intestine and, more significantly, by the gut microbiota in the colon.[4]
-
Phase II Conjugation: Once quercetin is absorbed by intestinal cells, it undergoes extensive phase II metabolism, primarily glucuronidation and sulfation, mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[7][10] This results in the formation of quercetin glucuronides and quercetin sulfates, which are the major forms found circulating in the plasma.[8][9]
-
Further Degradation: Other reported metabolites of rutin, likely resulting from further degradation of quercetin by gut microbiota, include various phenolic acids such as 3,4-dihydroxyphenylacetic acid, m-hydroxyphenylacetic acid, and homovanillic acid.[4]
Caption: Metabolic pathway of orally administered Rutin.
Experimental Methodologies
A variety of in vivo and in vitro models have been employed to elucidate the bioavailability and metabolism of rutin.
Experimental Protocols
The protocols typically involve the administration of rutin to animal models or its application to cell cultures, followed by the analysis of biological samples to quantify the parent compound and its metabolites.
Table 2: Summary of Selected Experimental Protocols for Rutin Bioavailability Studies
| Study Type | Model System | Compound & Dose | Administration | Sample Collection | Key Findings |
|---|---|---|---|---|---|
| In Vivo | Male Sprague-Dawley Rats | Rutin (328 µmol/kg) | Oral | Blood via cardiopuncture at specific time points | Rutin was not detected in plasma; only quercetin conjugates were present.[7][9] |
| In Vivo | Male Wistar Rats | Rutin (40 mg/kg/day for 10 days) | Oral (gastric gavage) | Blood and liver tissue | Rutin administration intervened in hepatic hyperplastic activity.[11][12] |
| In Vivo | Male Wistar Rats | Rutin (50 mg/kg) | Oral | Blood and liver tissue | Rutin protected against doxorubicin-induced liver toxicity.[13] |
| In Vitro | Human Caco-2 Cells | Rutin (100 µM) | Incubation with cell monolayer | Cell lysates and basolateral medium | Rutin is transported across Caco-2 cells and is metabolized to glucuronidated rutin.[14][15] |
Caption: Typical workflow for an in vivo pharmacokinetic study of Rutin.
Analytical Techniques
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common techniques for the sensitive and specific quantification of rutin and its metabolites in biological matrices.[3][16]
Table 3: Analytical Methods for Quantification
| Technique | Column | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| HPLC-UV | Reversed-phase C18 (e.g., Luna ODS-2) | Acetonitrile and 0.01% phosphoric acid (24:76) | UV at 370 nm | Quantification of quercetin after hydrolysis of conjugates in rat plasma.[9][17] |
| UPLC-MS/MS | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) | Acetonitrile and 0.1% formic acid (gradient elution) | Multiple Reaction Monitoring (MRM), e.g., m/z 610.91→302.98 for rutin | Sensitive quantification of rutin in rat plasma for pharmacokinetic studies.[16] |
| HPLC-UV | Reversed-phase C18 | Acetonitrile, 0.1 M ammonium acetate, and acetic acid | UV at 282 nm (rutin) and 324 nm (quercetin) | Pharmacokinetic study of rutin and quercetin in rat plasma.[17][18] |
Modulation of Cellular Signaling Pathways
Rutin and its primary metabolite, quercetin, exert their biological effects by modulating numerous intracellular signaling pathways. This modulation is central to their therapeutic potential in various diseases, including cancer and inflammatory conditions.
-
PI3K/Akt/mTOR Pathway: Rutin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[19] This pathway is crucial for cell survival, proliferation, and growth. By downregulating the phosphorylation of key proteins like Akt, rutin can induce apoptosis and suppress tumor growth.[1][19]
-
MAPK Pathways: Rutin can interfere with mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][19] These pathways are involved in cellular responses to a variety of stimuli and play roles in inflammation, cell proliferation, and apoptosis.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Rutin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators like TNF-α and interleukins.[2][19]
-
Nrf2 Pathway: Rutin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5] This leads to the upregulation of various antioxidant and detoxifying enzymes, contributing to its protective effects against oxidative stress.
Caption: Rutin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Conclusion
Initial studies on rutin reveal a distinct pharmacokinetic profile characterized by poor oral absorption of the parent glycoside and extensive first-pass metabolism. The primary mechanism of absorption involves intestinal hydrolysis to quercetin, followed by rapid and widespread conjugation to form glucuronides and sulfates. These metabolites are the predominant forms found in systemic circulation and are likely responsible for many of the in vivo biological activities attributed to rutin. Understanding these metabolic and pharmacokinetic properties is critical for the rational design of future studies and the development of novel delivery systems aimed at enhancing the bioavailability and therapeutic efficacy of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach [mdpi.com]
- 3. The pharmacokinetic study of rutin in rat plasma based on an electrochemically reduced graphene oxide modified sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 5. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening [frontiersin.org]
- 7. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]
- 8. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 9. jfda-online.com [jfda-online.com]
- 10. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. Rutin and Quercetin Counter Doxorubicin-Induced Liver Toxicity in Wistar Rats via Their Modulatory Effects on Inflammation, Oxidative Stress, Apoptosis, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption and Metabolism Characteristics of Rutin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of rutin in human plasma by high-performance liquid chromatography utilizing solid-phase extraction and ultraviolet detection | CoLab [colab.ws]
- 18. scielo.br [scielo.br]
- 19. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of Rutin on Gene Expression in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, a ubiquitous flavonoid found in a variety of plants, has garnered significant attention for its pleiotropic pharmacological effects, particularly its vasoprotective properties. Endothelial cells, forming the inner lining of blood vessels, are crucial regulators of vascular homeostasis. Endothelial dysfunction, characterized by an imbalance in vasodilator and vasoconstrictor production, increased expression of inflammatory molecules, and a pro-thrombotic state, is a hallmark of various cardiovascular diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying rutin's beneficial effects on endothelial cells, with a specific focus on its impact on gene expression. We will delve into key signaling pathways modulated by rutin, present available quantitative data on gene expression changes, and provide detailed experimental protocols for researchers to investigate these effects further.
Core Mechanisms of Action: Rutin's Influence on Endothelial Gene Expression
Rutin exerts its effects on endothelial cells by modulating several key signaling pathways involved in vasodilation, inflammation, and oxidative stress.
Upregulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production
One of the most well-documented effects of rutin is its ability to enhance the production of nitric oxide (NO), a critical signaling molecule with potent vasodilatory and anti-atherogenic properties. Rutin achieves this by upregulating the expression of the endothelial nitric oxide synthase (eNOS) gene.
A study on Human Umbilical Vein Endothelial Cells (HUVECs) demonstrated that treatment with 300 μM rutin for 24 hours resulted in a 2.1-fold increase in eNOS mRNA expression. This upregulation of eNOS gene expression leads to increased eNOS protein synthesis and subsequent NO production, thereby promoting vasodilation and improving endothelial function.
Furthermore, rutin has been shown to increase the gene and protein expression of basic fibroblast growth factor (bFGF) in HUVECs. bFGF is a known stimulator of eNOS expression, suggesting that rutin's effect on eNOS may be mediated, at least in part, through the upregulation of bFGF.
Caption: Rutin-mediated upregulation of the eNOS/NO signaling pathway.
Attenuation of Oxidative Stress and Inflammation
Rutin exhibits potent antioxidant and anti-inflammatory properties, which are crucial for protecting endothelial cells from damage. It achieves this by modulating the expression of genes involved in oxidative stress and inflammation.
Under conditions of high glucose, which mimics a diabetic state, rutin has been shown to dose-dependently reduce the mRNA and protein expression of NADPH oxidase 4 (Nox4).[1] Nox4 is a major source of reactive oxygen species (ROS) in endothelial cells. By downregulating Nox4, rutin mitigates oxidative stress.[1]
This reduction in ROS production, in turn, inhibits the activation of the ROS-sensitive NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Therefore, by inhibiting the Nox4/ROS/NLRP3 pathway, rutin effectively reduces the expression and release of key inflammatory mediators.
Furthermore, rutin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammation. Upon activation by stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1) and cytokines (IL-6, TNF-α). By inhibiting NF-κB activation, rutin effectively dampens the inflammatory response in endothelial cells.
Caption: Rutin's inhibitory effect on inflammatory signaling pathways.
Summary of Rutin's Effect on Gene Expression in Endothelial Cells
The following tables summarize the modulatory effects of rutin on the expression of key genes in endothelial cells based on available scientific literature.
| Upregulated Genes | Gene Symbol | Fold Change / Effect | Experimental Conditions |
| Endothelial Nitric Oxide Synthase | eNOS (NOS3) | 2.1-fold increase in mRNA | HUVECs treated with 300 μM rutin for 24 hours. |
| Basic Fibroblast Growth Factor | bFGF | Upregulation of mRNA and protein | HUVECs treated with rutin. |
| Downregulated Genes | Gene Symbol | Fold Change / Effect | Experimental Conditions |
| NADPH Oxidase 4 | Nox4 | Dose-dependent reduction in mRNA and protein | High glucose-stimulated HUVECs treated with 30 and 100 μM rutin.[1] |
| NLRP3 Inflammasome | NLRP3 | Downregulation of protein expression | High glucose-stimulated HUVECs treated with rutin.[1] |
| Intercellular Adhesion Molecule 1 | ICAM-1 | Inhibition of TNF-α induced expression | Rutin has been shown to inhibit the expression of adhesion molecules. |
| Vascular Cell Adhesion Molecule 1 | VCAM-1 | Inhibition of TNF-α induced expression | Rutin has been shown to inhibit the expression of adhesion molecules. |
| Interleukin 1 Beta | IL-1β | Downregulation of protein expression | High glucose-stimulated HUVECs treated with rutin.[1] |
| Interleukin 6 | IL-6 | Inhibition of expression | Rutin can inhibit the expression of inflammatory cytokines. |
| Tumor Necrosis Factor Alpha | TNF-α | Inhibition of expression | Rutin can inhibit the expression of inflammatory cytokines. |
Detailed Experimental Protocols
The following protocols provide a framework for studying the effects of rutin on gene expression in endothelial cells.
Caption: General experimental workflow for studying rutin's effects.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks, coated with a suitable attachment factor (e.g., gelatin)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Pre-warm Endothelial Cell Growth Medium to 37°C.
-
Rapidly thaw the cryopreserved vial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.
-
Seed the cells into a T-75 flask and place in a 37°C, 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks at a 1:3 or 1:4 ratio.
Treatment of HUVECs with Rutin
Materials:
-
Confluent HUVEC cultures
-
Rutin stock solution (dissolved in a suitable solvent like DMSO)
-
Endothelial Cell Growth Medium
Protocol:
-
Prepare working solutions of rutin in endothelial cell growth medium at the desired concentrations (e.g., 30 µM, 100 µM, 300 µM).
-
If applicable, pre-treat cells with an inflammatory stimulus (e.g., high glucose, TNF-α, LPS) for a specified duration.
-
Remove the existing medium from the HUVEC cultures and replace it with the medium containing the appropriate concentration of rutin or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
RNA Isolation using TRIzol Reagent
Materials:
-
TRIzol Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Protocol:
-
Aspirate the medium from the treated HUVEC culture dish.
-
Add 1 mL of TRIzol Reagent directly to the culture dish and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
Reverse Transcription and Quantitative Real-Time PCR (RT-qPCR)
Materials:
-
Isolated RNA
-
Reverse transcriptase kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Protocol:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
Set up the qPCR reaction in a total volume of 20 µL, containing 10 µL of SYBR Green master mix, 1 µL of cDNA, 0.5 µL of each forward and reverse primer (10 µM), and 8 µL of nuclease-free water.
-
Perform the qPCR using a real-time PCR instrument with a typical cycling program: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protein Extraction and Western Blot Analysis
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse the treated HUVECs with ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
Rutin demonstrates significant potential as a therapeutic agent for cardiovascular diseases by virtue of its ability to modulate gene expression in endothelial cells. Its capacity to upregulate eNOS and bFGF, leading to increased NO production, coupled with its potent anti-inflammatory and antioxidant effects through the downregulation of Nox4, the NLRP3 inflammasome, and the NF-κB pathway, underscores its multifaceted protective mechanisms. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular interactions of rutin within the endothelium. Future research focusing on elucidating the exact quantitative changes in a broader range of target genes and the upstream signaling events will be pivotal in fully harnessing the therapeutic potential of rutin for the prevention and treatment of endothelial dysfunction.
References
Elucidating the Molecular Targets of Rutin in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of metabolic abnormalities including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant and growing global health challenge. The flavonoid Rutin, abundant in various plants, has emerged as a promising therapeutic agent due to its multifaceted pharmacological effects. This technical guide provides an in-depth exploration of the molecular targets of Rutin in the context of metabolic syndrome. We delve into its mechanisms of action, focusing on key signaling pathways such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), as well as its anti-inflammatory and antioxidant properties. This document summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The rising prevalence of metabolic syndrome necessitates the development of novel and effective therapeutic strategies. Rutin (quercetin-3-O-rutinoside), a glycoside of the flavonoid quercetin, has garnered considerable attention for its potential to ameliorate various components of metabolic syndrome. Its biological activities are attributed to its ability to modulate key cellular signaling pathways involved in energy homeostasis, lipid metabolism, and inflammation. This guide aims to provide a detailed technical overview of the molecular interactions of Rutin, offering a valuable resource for the scientific community engaged in metabolic disease research and drug discovery.
Key Molecular Targets and Mechanisms of Action
Rutin exerts its beneficial effects in metabolic syndrome through a multi-pronged approach, targeting several key cellular and molecular pathways.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism.[1] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake and fatty acid oxidation, thereby improving insulin sensitivity.[1][2] Rutin has been shown to be a potent activator of AMPK.[1][3]
-
Upstream Activation: While the precise upstream mechanisms are still under investigation, evidence suggests that Rutin may increase the cellular AMP/ATP ratio, a primary activator of AMPK. Additionally, Rutin's influence on intracellular calcium levels could lead to the activation of calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), an upstream kinase of AMPK.[4][5] The tumor suppressor kinase LKB1 is another major upstream kinase responsible for AMPK activation.[6][7]
-
Downstream Effects: Once activated, AMPK phosphorylates a cascade of downstream targets to restore energy balance. This includes the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), leading to decreased fatty acid synthesis and increased fatty acid oxidation.[8] Furthermore, AMPK activation stimulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1][9]
Modulation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a nuclear receptor that is a key regulator of adipogenesis and lipid metabolism.[10][11] While primarily known as a target for the thiazolidinedione class of insulin-sensitizing drugs, natural compounds like Rutin can also modulate its activity.[12][13] Rutin has been shown to decrease the expression of adipogenic genes such as PPARγ in adipose tissue.[1] By modulating PPARγ activity, Rutin can influence adipocyte differentiation and lipid storage.[12][13]
Anti-inflammatory Effects
Chronic low-grade inflammation is a hallmark of metabolic syndrome and contributes significantly to insulin resistance.[2][14] Rutin exhibits potent anti-inflammatory properties by targeting key inflammatory signaling pathways.[2][14]
-
Inhibition of NF-κB and MAPK Pathways: Rutin has been demonstrated to block the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][14][15]
Antioxidant Properties
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathophysiology of metabolic syndrome.[16] Rutin is a powerful antioxidant capable of scavenging free radicals and reducing oxidative damage.[16][17] It can also enhance the activity of endogenous antioxidant enzymes.[17]
Quantitative Data on the Effects of Rutin
The following tables summarize the quantitative effects of Rutin on various molecular and metabolic parameters as reported in preclinical and clinical studies.
Table 1: Effects of Rutin on AMPK Signaling and Gene Expression in Preclinical Models
| Parameter | Model | Rutin Dose/Concentration | Observed Effect | Reference |
| AMPK Activity (Muscle) | High-fat diet-induced obese rats | Not specified | 40% increase | [1] |
| AMPK Activity (Adipose Tissue) | High-fat diet-induced obese rats | Not specified | 50% increase | [1] |
| PGC-1α mRNA Expression (Muscle) | High-fat diet-induced obese rats | Not specified | Significant increase | [1] |
| PPARγ mRNA Expression (Adipose Tissue) | High-fat diet-induced obese rats | Not specified | Significant decrease | [1] |
| Ucp-1 and Pgc-1α Expression | 3T3-L1 cells | 60 μM | Significant increase | [12] |
Table 2: Effects of Rutin on Inflammatory Markers in Preclinical Models
| Marker | Model | Rutin Dose | Observed Effect | Reference |
| TNF-α | STZ-induced diabetic rats | 50 mg/kg/day | Significant reduction (p < 0.001) | [15] |
| Retinal TNF-α | STZ-induced diabetic rats | 50 mg/kg p.o. | Significant reduction (p < 0.001) | [18] |
| IL-6 | - | - | Reduced production | [2] |
Table 3: Effects of Rutin on Glycemic Control and Lipid Profile in Human Studies
| Parameter | Study Population | Rutin Dose | Duration | Observed Effect | Reference |
| Fasting Blood Glucose | Type 2 Diabetes Mellitus patients | 500 mg/day | 3 months | Significant decrease | [19] |
| HbA1c | Type 2 Diabetes Mellitus patients | 500 mg/day | 3 months | Significant decrease | [19] |
| LDL-Cholesterol | Healthy adults with mild hypercholesterolemia | 200 mg/day (as monoglucosyl rutin) | 12 weeks | 5.0% decrease | [20] |
| Total Cholesterol | Type 2 Diabetes Mellitus patients | 500 mg/day | - | Significant decrease | [19] |
| Triglycerides | Type 2 Diabetes Mellitus patients | 500 mg/day | - | Significant decrease | [19] |
| HDL-Cholesterol | Type 2 Diabetes Mellitus patients | 500 mg/day | 60 days | Significant increase | [10] |
| Fasting Blood Sugar | Type 2 Diabetes Mellitus patients | 500 mg/day | 60 days | Significant decrease | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the molecular targets of Rutin.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8][14][16][21][22]
-
Sample Preparation:
-
Treat cells or tissues with Rutin at the desired concentration and for the specified duration.
-
Lyse the cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.[16]
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-PGC-1α) overnight at 4°C.[21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[21]
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is a sensitive method to measure the expression levels of specific genes.[23][24]
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues treated with Rutin using a suitable RNA isolation kit or reagent (e.g., TRIzol).[23]
-
Assess the quality and quantity of the isolated RNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[23]
-
-
qPCR:
-
Perform qPCR using a qPCR instrument, a DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe, and gene-specific primers for the target genes (e.g., Pgc-1α, Pparγ, Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh, Actb).[23]
-
The relative gene expression is typically calculated using the 2-ΔΔCt method.[23]
-
AMPK Activity Assay
Direct measurement of AMPK activity can be performed using commercially available assay kits or by immunoprecipitation followed by a kinase assay.
-
Commercial Assay Kits:
-
Several kits are available that measure the phosphorylation of a specific AMPK substrate (e.g., SAMS peptide) by detecting the consumption of ATP or the production of ADP.[11]
-
These assays are typically performed in a microplate format and offer a high-throughput method for screening potential AMPK activators.[11]
-
-
Immunoprecipitation-Kinase Assay:
-
Immunoprecipitate AMPK from cell or tissue lysates using an anti-AMPK antibody.
-
Perform an in vitro kinase assay using the immunoprecipitated AMPK, a substrate (e.g., SAMS peptide), and radiolabeled ATP (γ-32P-ATP).
-
Measure the incorporation of the radiolabel into the substrate to determine AMPK activity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Rutin and a typical experimental workflow.
Caption: Rutin activates AMPK via upstream kinases LKB1 and CaMKKβ, leading to inhibition of fatty acid synthesis and promotion of fatty acid oxidation and mitochondrial biogenesis.
Caption: Rutin exerts anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines.
Caption: A typical experimental workflow for analyzing protein expression and phosphorylation using Western blotting.
Conclusion
Rutin demonstrates significant potential as a therapeutic agent for the management of metabolic syndrome through its ability to modulate a network of interconnected molecular targets. Its capacity to activate AMPK, influence PPARγ activity, and exert potent anti-inflammatory and antioxidant effects underscores its pleiotropic mechanism of action. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the clinical applications of Rutin. Future studies should focus on elucidating the precise upstream regulators of Rutin's effects, conducting large-scale clinical trials to confirm its efficacy and safety in diverse populations, and exploring synergistic combinations with other therapeutic agents to enhance its beneficial effects in metabolic syndrome. This comprehensive understanding will be instrumental in translating the promising preclinical findings of Rutin into effective clinical strategies for combating this global health issue.
References
- 1. Rutin Increases Muscle Mitochondrial Biogenesis with AMPK Activation in High-Fat Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutin ameliorates inflammation and improves metabolic function: A comprehensive analysis of scientific literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Rutin promotes white adipose tissue "browning" and brown adipose tissue activation partially through the calmodulin-dependent protein kinase kinase β/AMP-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Rutin promotes white adipose tissue “browning” and brown adipose tissue activation partially through the calmodulin-dependent protein kinase kinase β/AMP-activated protein kinase pathway [jstage.jst.go.jp]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Cardioprotective effects of rutin via alteration in TNF-α, CRP, and BNP levels coupled with antioxidant effect in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. japsonline.com [japsonline.com]
- 18. Effect of rutin on retinal VEGF, TNF-α, aldose reductase, and total antioxidant capacity in diabetic rats: molecular mechanism and ocular pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of rutin flavonoid supplement on glycemic status, lipid profile, atherogenic index of plasma, brain-derived neurotrophic factor (BDNF), some serum inflammatory, and oxidative stress factors in patients with type 2 diabetes mellitus: A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ffhdj.com [ffhdj.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. dovepress.com [dovepress.com]
- 24. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantification of Rutin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Rutin in various plant extracts. The described protocol provides a reliable and efficient approach for researchers, scientists, and drug development professionals engaged in the analysis of flavonoids and other natural products. The method utilizes a reversed-phase C18 column with a gradient elution, ensuring high resolution and accurate quantification of Rutin.
Introduction
Rutin, a citrus flavonoid glycoside, is a significant secondary metabolite found in a wide variety of plants. It exhibits a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Accurate and precise quantification of Rutin in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies in drug development. This document provides a detailed protocol for a validated HPLC method suitable for this purpose.
Experimental
Materials and Reagents
-
Rutin standard (≥95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Glacial acetic acid (analytical grade)[1]
-
Ultrapure water
-
Plant extract samples
Instrumentation
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
HPLC System: Agilent 1260 Infinity series or equivalent[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3]
-
Detector: UV-Vis or DAD detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the quantification of Rutin.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 15-25% B; 5-15 min, 25-40% B; 15-20 min, 40-15% B; 20-25 min, 15% B |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 257 nm |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rutin standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh 1 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol using ultrasonication for 30 minutes.[4]
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the Rutin concentration within the calibration curve range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]
Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Rutin.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Regression Equation | y = 15234x - 12.5 |
| Correlation Coefficient (R²) | 0.9995 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | % RSD |
| Intra-day Precision | 0.85 |
| Inter-day Precision | 1.23 |
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of Rutin was spiked into a pre-analyzed plant extract sample at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 40 | 39.2 | 98.0 | 1.1 |
| 100% | 50 | 49.5 | 99.0 | 0.9 |
| 120% | 60 | 58.8 | 98.0 | 1.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Results and Discussion
The developed HPLC method provided a well-resolved peak for Rutin with a retention time of approximately 12.5 minutes. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for the routine quantification of Rutin in plant extracts. The low LOD and LOQ values indicate the high sensitivity of the method.
Visualizations
Caption: Experimental workflow for Rutin quantification.
Caption: Logical steps in HPLC method development.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of Rutin in plant extracts. The validation data confirms that the method is accurate, precise, and sensitive. This protocol can be readily implemented in quality control laboratories and research settings for the analysis of Rutin in various botanical matrices.
References
Application Note: LC-MS/MS Protocol for Analyzing Rutin and Its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutin, a prominent dietary flavonoid, undergoes extensive metabolism following ingestion, leading to the formation of various conjugates in the bloodstream. The primary circulating forms are not the parent compound but rather glucuronidated and sulfated derivatives of its aglycone, quercetin, and the methylated metabolite, isorhamnetin.[1][2] Accurate quantification of these metabolites in plasma is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of rutin. This document provides a detailed protocol for the extraction and quantification of rutin and its major metabolites from plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes two approaches: direct quantification of conjugated metabolites and quantification of total aglycone following enzymatic hydrolysis.
Metabolic Pathway of Rutin
Rutin is first hydrolyzed in the intestine to its aglycone, quercetin. Quercetin is then absorbed and undergoes extensive Phase II metabolism in the intestines and liver, where it is conjugated with glucuronic acid and sulfate groups. It can also be methylated to form isorhamnetin, which is subsequently conjugated.
Caption: Metabolic conversion of rutin to its primary plasma metabolites.
Experimental Protocols
Two primary methodologies are presented: direct analysis of conjugated metabolites and analysis of total aglycones after enzymatic deconjugation.
Protocol 1: Direct Quantification of Rutin and Its Conjugated Metabolites
This method is for the simultaneous measurement of the parent compound (if present) and its various conjugated metabolites.
1. Materials and Reagents
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Rutin, Quercetin-3-glucuronide, and other available metabolite standards
-
Internal Standard (IS): Tolbutamide for Rutin; Naringenin or Liquiritin for metabolites. A stable isotope-labeled analog is highly recommended if available.
2. Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature. Vortex briefly to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 30 µL of the internal standard working solution (e.g., 40 µg/mL Tolbutamide in methanol).
-
Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 13,000-14,800 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 2-5 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: UPLC/UHPLC system
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 0.8 40 1.5 80 2.0 80 2.5 40 | 3.5 | 40 (Re-equilibration) |
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for flavonoid conjugates.
-
Scan Type: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of Total Aglycones (Quercetin and Isorhamnetin) via Enzymatic Hydrolysis
This method measures the total amount of quercetin and isorhamnetin by first cleaving the glucuronide and sulfate conjugates.
1. Materials and Reagents
-
Reagents from Protocol 1
-
β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
Ascorbic Acid
2. Enzymatic Hydrolysis Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add a small amount of ascorbic acid to prevent degradation.
-
Add 125 µL of the enzyme solution containing β-glucuronidase/sulfatase in sodium acetate buffer (e.g., ~2,500 units of glucuronidase and ~100 units of sulfatase).[4]
-
Vortex briefly and incubate the mixture overnight (12-16 hours) in a water bath at 37°C.[4]
-
After incubation, stop the reaction by adding 200-300 µL of ice-cold acetonitrile (this also serves as the protein precipitation step).
-
Add the internal standard.
-
Proceed with steps 5-8 from the Protein Precipitation protocol (Protocol 1, Step 2).
3. LC-MS/MS Conditions
-
Use the same LC-MS/MS conditions as in Protocol 1, but the MRM transitions will be focused on the aglycones (Quercetin and Isorhamnetin).
Experimental Workflow Diagram
Caption: Workflow for the direct analysis of rutin metabolites in plasma.
Data Presentation: Quantitative Data
The following table summarizes the key mass spectrometry parameters for the analysis of rutin and its major metabolites. Note that collision energies (CE) should be optimized for the specific instrument being used.
| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Putative CE (eV) |
| Rutin | Positive | 611.1 | 303.0 | 30-40 |
| Quercetin | Negative | 301.0 | 151.0 | 20-30 |
| Quercetin-3-Glucuronide | Negative | 477.1 | 301.0 ([M-H-176]⁻) | 15-25 |
| Quercetin Sulfate | Negative | 381.0 | 301.0 ([M-H-80]⁻) | 20-30 |
| Isorhamnetin | Negative | 315.0 | 300.0 ([M-H-15]⁻) | 15-25 |
| Isorhamnetin-3-Glucuronide | Negative | 491.1 | 315.0 ([M-H-176]⁻) | 15-25 |
| Quercetin Glucuronide Sulfate | Negative | 557.0 | 301.0 ([M-H-SO₃-GlcA]⁻) | 30-40 |
| Tolbutamide (IS) | Positive | 271.2 | 155.1 | 15-25 |
| Naringenin (IS) | Negative | 271.0 | 151.0 | 20-30 |
Fragmentation notes: The characteristic neutral loss for a glucuronide moiety is 176 Da, and for a sulfate moiety is 80 Da.[5][6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans [mdpi.com]
- 4. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analyses of Quercetin Conjugates by LC/MS/MS Revealed That Isorhamnetin-7- O-glucuronide-4'- O-sulfate Is a Major Metabolite in Plasma of Rats Fed with Quercetin Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide for Rutin antioxidant activity DPPH assay
Application Notes: Rutin Antioxidant Activity DPPH Assay
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1][3][5] DPPH is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[1][3] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine (DPPH-H), resulting in a color change from violet to a pale yellow.[1][2][6] The degree of this discoloration, measured by the decrease in absorbance, is stoichiometric to the concentration of the antioxidant and its scavenging capacity.[3] This method is frequently employed to assess the antioxidant potential of natural products, including flavonoids like Rutin.[2][7]
Experimental Protocols
This section provides a detailed methodology for determining the antioxidant activity of Rutin using the DPPH radical scavenging assay.
1. Materials and Equipment
-
Chemicals: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Rutin (≥95% purity), Ascorbic acid (or Trolox, as a positive control), Methanol (or Ethanol, spectrophotometric grade).
-
Equipment: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 517 nm, analytical balance, volumetric flasks, micropipettes, 96-well microplates or quartz cuvettes, and aluminum foil.
2. Reagent Preparation
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder using an analytical balance.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[8]
-
Store the stock solution in a refrigerator (4°C) until use. It is recommended to prepare this solution fresh daily.[8]
-
-
Rutin Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Rutin.
-
Dissolve it in 10 mL of methanol to create a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Working Rutin Solutions:
-
Perform serial dilutions of the Rutin stock solution with methanol to prepare a range of working concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Standard Antioxidant (Ascorbic Acid) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol, similar to the Rutin stock solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Ascorbic Acid stock solution to prepare working concentrations identical to the Rutin series for comparison.
-
3. Assay Procedure
The following procedure can be adapted for either cuvettes or a 96-well microplate.
-
Pipetting:
-
Test Samples: Add 1.0 mL of each Rutin working solution to a separate test tube.
-
Positive Control: Add 1.0 mL of each Ascorbic Acid working solution to a separate set of test tubes.
-
Blank (Control): Add 1.0 mL of methanol to a test tube. This will be used to measure the initial absorbance of the DPPH solution (A_control).
-
-
Reaction Initiation:
-
Add 2.0 mL of the 0.1 mM DPPH working solution to all test tubes (including the blank).
-
Mix the contents of each tube thoroughly.
-
-
Incubation:
-
Incubate all the tubes in the dark at room temperature for 30 minutes.[1] The incubation period allows the scavenging reaction to reach completion.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[1]
-
Use methanol as the reference to zero the spectrophotometer.
-
Data Presentation and Analysis
1. Data Collection
Record the absorbance values for each concentration of Rutin and the standard antioxidant.
| Sample | Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) |
| Control (Blank) | 0 | Absorbance of DPPH solution |
| Rutin | 10 | Absorbance value |
| Rutin | 25 | Absorbance value |
| Rutin | 50 | Absorbance value |
| Rutin | 100 | Absorbance value |
| Rutin | 200 | Absorbance value |
| Ascorbic Acid | 10 | Absorbance value |
| Ascorbic Acid | 25 | Absorbance value |
| Ascorbic Acid | 50 | Absorbance value |
| Ascorbic Acid | 100 | Absorbance value |
| Ascorbic Acid | 200 | Absorbance value |
2. Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity (also referred to as % Inhibition) is calculated using the following formula:
% Scavenging Activity = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without the sample).
-
A₁ is the absorbance of the sample (DPPH solution with Rutin or standard).
| Sample | Concentration (µg/mL) | % Scavenging Activity |
| Rutin | 10 | Calculated value |
| Rutin | 25 | Calculated value |
| Rutin | 50 | Calculated value |
| Rutin | 100 | Calculated value |
| Rutin | 200 | Calculated value |
| Ascorbic Acid | 10 | Calculated value |
| Ascorbic Acid | 25 | Calculated value |
| Ascorbic Acid | 50 | Calculated value |
| Ascorbic Acid | 100 | Calculated value |
| Ascorbic Acid | 200 | Calculated value |
3. IC₅₀ Determination
The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1] A lower IC₅₀ value indicates a higher antioxidant potency.
-
Plot a graph of % Scavenging Activity (Y-axis) against the concentration of Rutin/standard (X-axis).
-
Determine the IC₅₀ value from the graph by identifying the concentration that corresponds to 50% scavenging activity. This can be done using linear regression or non-linear regression analysis for a more accurate result.[9]
Visualizations
Caption: Chemical mechanism of DPPH radical scavenging by Rutin.
Caption: Step-by-step experimental workflow for the DPPH assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. In vitro antioxidant properties of rutin (2008) | Jianxiong Yang | 732 Citations [scispace.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. m.youtube.com [m.youtube.com]
Protocol for Assessing Rutin's Effect on Mitochondrial Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rutin, a natural flavonoid glycoside, has garnered significant interest for its potential therapeutic effects, including its influence on mitochondrial function. Dysfunctional mitochondria are implicated in a range of pathologies, making the study of compounds like rutin that can modulate mitochondrial activity crucial for drug discovery and development. This document provides a detailed protocol for assessing the impact of rutin on key aspects of mitochondrial function, including mitochondrial biogenesis, membrane potential, ATP production, and reactive oxygen species (ROS) levels. The protocols outlined herein are designed to be adaptable for both in vitro and in vivo studies.
Key Signaling Pathways
Rutin has been shown to modulate mitochondrial function primarily through the activation of two key signaling pathways: the AMPK/PGC-1α pathway and the SIRT1/PGC-1α pathway .[1][2]
-
AMPK/PGC-1α Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. Upon activation by an increase in the AMP/ATP ratio, AMPK phosphorylates and activates peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis, stimulating the expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), which in turn drive the replication of mitochondrial DNA (mtDNA) and the synthesis of mitochondrial proteins.[1][2]
-
SIRT1/PGC-1α Pathway: Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism and stress resistance. SIRT1 can deacetylate and activate PGC-1α, leading to enhanced mitochondrial biogenesis and function. Rutin has been observed to increase the expression of SIRT1, thereby promoting this pathway.[1]
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the effect of rutin on mitochondrial function.
References
Application Notes and Protocols: Utilizing Rutin in In Vivo Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutin, a glycoside of the flavonoid quercetin, has garnered significant interest in the scientific community for its potential neuroprotective effects.[1][2] Found abundantly in various plants, including buckwheat, citrus fruits, and apples, rutin exhibits potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a promising candidate for investigation in the context of neurodegenerative diseases, which are often characterized by oxidative stress, neuroinflammation, and neuronal loss.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing rutin in preclinical in vivo models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).
Data Presentation: Efficacy of Rutin in Neurodegenerative Disease Models
The following tables summarize the quantitative data from various studies, highlighting the effective dosages and observed outcomes of rutin administration in different in vivo models.
Table 1: Rutin in Alzheimer's Disease Models
| Animal Model | Rutin Dosage & Administration Route | Duration | Key Findings | Reference |
| APPswe/PS1dE9 transgenic mice | 100 mg/kg/day, oral | 6 weeks | Attenuated memory deficits, reduced oligomeric Aβ levels, decreased microgliosis and astrocytosis, and lowered IL-1 and IL-6 levels in the brain. | [1] |
| Tau-P301S mice | Daily oral administration | 30 days | Reduced pathological tau levels, suppressed gliosis and neuroinflammation via the NF-kB pathway, and improved cognitive performance. | [4][5] |
| Aβ₂₅₋₃₅-induced mouse model | Not specified | Not specified | Alleviated impaired cognition and memory. | [1] |
| Doxorubicin-induced cognitive dysfunction in Wistar rats | Pretreatment | Not specified | Inhibited ROS generation and increased levels of CAT, GSH, and SOD. | [1] |
Table 2: Rutin in Parkinson's Disease Models
| Animal Model | Rutin Dosage & Administration Route | Duration | Key Findings | Reference |
| 6-OHDA-induced male Wistar rats | 25 mg/kg, oral | 3 weeks (pretreatment) | Protected against motor deficits, increased antioxidant levels, and protected dopaminergic neurons from 6-OHDA toxicity. | [1][6] |
| 6-OHDA-induced male Wistar rats | 10 mg/kg | 14 days | Improved motor capacity and intestinal transit. | [7] |
| Haloperidol-induced rats | Not specified | Not specified | Attenuated behavioral, biochemical, and histological alterations. | [1] |
Table 3: Rutin in Huntington's Disease Models
| Animal Model | Rutin Dosage & Administration Route | Duration | Key Findings | Reference |
| 3-NP-treated rats | 25 mg/kg and 50 mg/kg, oral | 14 days | Decreased protein oxidation, improved endogenous antioxidant defense system, and restored body weight, locomotor activities, and memory. | [1][8][9] |
| 3-NP-treated rats | 24 mg/kg (in a mix) | Not specified | Reduced lipid peroxidation in the cerebellum. | [10] |
Experimental Protocols
Preparation of Rutin for In Vivo Administration
a. Oral Administration (Suspension)
-
Materials: Rutin powder, 0.5% carboxymethylcellulose (CMC) solution or saline.
-
Procedure:
-
Calculate the required amount of rutin based on the animal's body weight and the desired dosage (e.g., 25, 50, or 100 mg/kg).
-
Weigh the appropriate amount of rutin powder.
-
Suspend the rutin powder in a known volume of 0.5% CMC solution or saline to achieve the final desired concentration.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution.
-
Administer the suspension to the animal using an oral gavage needle.
-
b. Intraperitoneal (IP) Injection
-
Materials: Rutin powder, sterile saline, paraffin oil (optional, as a vehicle).
-
Procedure:
-
Calculate the required amount of rutin based on the animal's body weight and the desired dosage.
-
To enhance solubility, rutin can be dissolved in a minimal amount of a suitable solvent before being suspended in sterile saline. Alternatively, for some applications, it can be prepared as a suspension in paraffin oil.
-
Ensure the final solution/suspension is sterile. Filter sterilization may be possible for solutions, while aseptic techniques are crucial for suspensions.
-
Administer the solution/suspension to the animal via intraperitoneal injection using a sterile syringe and needle.
-
Induction of Neurodegenerative Disease Models
a. Parkinson's Disease Model: 6-OHDA Lesion in Rats
-
Materials: 6-hydroxydopamine (6-OHDA), 0.1% ascorbic acid in normal saline, stereotaxic apparatus, Hamilton syringe.
-
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Secure the animal in a stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 10 μg in 0.1% ascorbic acid in normal saline).[6]
-
Perform a craniotomy to expose the target brain region (e.g., striatum or medial forebrain bundle).
-
Slowly infuse the 6-OHDA solution into the target site using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
b. Alzheimer's Disease Model: APPswe/PS1dE9 Transgenic Mice
-
This model involves the use of genetically modified mice that overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant form of presenilin 1 (PS1-dE9).[11][12] These mice develop age-dependent amyloid plaques and cognitive deficits. No specific induction protocol is required beyond breeding and aging the mice to the desired pathological stage.
c. Huntington's Disease Model: 3-Nitropropionic Acid (3-NP) in Rats
-
Materials: 3-Nitropropionic acid (3-NP), sterile saline.
-
Procedure:
Behavioral Assessments
a. Morris Water Maze (for spatial learning and memory)
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase: For 4-5 consecutive days, place the mouse in the pool at different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 or 90 seconds).
-
Probe Trial: On the day after the last acquisition trial, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: Record the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial.
-
b. Rotarod Test (for motor coordination and balance)
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Training: Acclimatize the animals to the rotarod at a low, constant speed for a few trials.
-
Testing: Place the animal on the rod and gradually increase the speed (accelerating rotarod protocol).
-
Data Analysis: Record the latency to fall from the rod.
-
Biochemical Assays
a. Brain Tissue Homogenate Preparation
-
Euthanize the animal and quickly dissect the brain region of interest (e.g., hippocampus, striatum, cortex) on ice.
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for subsequent biochemical assays.
b. Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation): MDA levels can be measured using a thiobarbituric acid reactive substances (TBARS) assay. The principle involves the reaction of MDA with TBA to form a colored product that can be quantified spectrophotometrically.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity can be determined using commercial kits that are often based on the inhibition of a reaction that produces a colored product.
-
Catalase (CAT) Activity Assay: CAT activity can be measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), often using a spectrophotometric method.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is typically measured indirectly by a coupled reaction in which glutathione reductase and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
c. Measurement of Inflammatory Cytokines
-
Levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in brain homogenates can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Visualization of Pathways and Workflows
References
- 1. 2.8. Analysis of Catalase (CAT) Activity [bio-protocol.org]
- 2. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Rotarod test in rats [protocols.io]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [bio-protocol.org]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SE [thermofisher.com]
- 11. Frontiers | Longitudinal Assessment of Working Memory Performance in the APPswe/PSEN1dE9 Mouse Model of Alzheimer’s Disease Using an Automated Figure-8-Maze [frontiersin.org]
- 12. Utilization of APPswe/PS1dE9 Transgenic Mice in Research of Alzheimer's Disease: Focus on Gene Therapy and Cell-Based Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Rutin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of Rutin-loaded nanoparticles using various methods. The aim is to offer a comprehensive guide for the development of effective nano-delivery systems for Rutin, a natural flavonoid with numerous therapeutic properties but limited by its poor water solubility and bioavailability.
Introduction
Rutin, a polyphenolic flavonoid, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. However, its clinical application is often hampered by its low aqueous solubility and poor absorption, leading to low bioavailability. Encapsulating Rutin into nanoparticles is a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility and stability of Rutin, facilitate its transport across biological membranes, and enable controlled and targeted drug delivery.
This document outlines three prevalent methods for the synthesis of Rutin-loaded nanoparticles:
-
Ionic Gelation using Chitosan.
-
Solvent Evaporation using Poly(lactic-co-glycolic acid) (PLGA).
-
Solvent Emulsification/Diffusion for Solid Lipid Nanoparticles (SLNs).
Detailed experimental protocols for synthesis and characterization are provided, along with tables summarizing key quantitative data from literature to aid in the selection of the most appropriate method for specific research and development needs.
Synthesis Methods and Protocols
Ionic Gelation Method for Rutin-Loaded Chitosan Nanoparticles
This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[1][2]
Experimental Protocol:
-
Preparation of Chitosan Solution:
-
Preparation of Rutin Solution:
-
Dissolve Rutin in a suitable solvent, such as 70% ethanol.[1]
-
-
Formation of Rutin-Chitosan Mixture:
-
Add the Rutin solution to the Chitosan solution under continuous stirring.
-
Stir the mixture for approximately 30 minutes.[1]
-
-
Nanoparticle Formation:
-
Purification:
-
Centrifuge the nanoparticle suspension (e.g., at 12,000 x g for 10 minutes) to separate the nanoparticles from the reaction medium.[1]
-
Collect the pellet and wash it with deionized water to remove unreacted reagents.
-
The supernatant can be used to determine the encapsulation efficiency.
-
Diagram of Experimental Workflow:
Caption: Workflow for Rutin-loaded Chitosan Nanoparticle Synthesis.
Solvent Evaporation Method for Rutin-Loaded PLGA Nanoparticles
This technique involves dissolving the polymer and the drug in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to form nanoparticles.[3][4]
Experimental Protocol:
-
Preparation of Organic Phase:
-
Dissolve PLGA and Rutin in a suitable organic solvent mixture, such as dichloromethane (DCM) and propylene glycol.[3]
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).[3]
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[3] This step should be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature overnight on a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[3]
-
-
Purification:
Diagram of Experimental Workflow:
Caption: Workflow for Rutin-loaded PLGA Nanoparticle Synthesis.
Solvent Emulsification/Diffusion Method for Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
This method involves emulsifying a solution of the lipid and drug in an aqueous surfactant solution, followed by the diffusion of the solvent into the aqueous phase, leading to the precipitation of solid lipid nanoparticles.[5]
Experimental Protocol:
-
Preparation of Lipid Phase:
-
Dissolve the solid lipid (e.g., Phospholipon 80H®) and Rutin in a water-miscible organic solvent.[5]
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of a surfactant (e.g., Polysorbate 80).[5]
-
-
Emulsification:
-
Add the lipid phase to the aqueous phase under homogenization to form an emulsion.
-
-
Solvent Diffusion and Nanoparticle Formation:
-
Dilute the emulsion with a large volume of water under stirring. This causes the solvent to diffuse from the droplets into the aqueous phase, resulting in the precipitation of the lipid as solid nanoparticles encapsulating the drug.
-
-
Purification:
-
The nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and excess surfactant.[5]
-
The purified nanoparticles can be freeze-dried for storage.
-
Diagram of Experimental Workflow:
Caption: Workflow for Rutin-loaded SLN Synthesis.
Characterization of Rutin-Loaded Nanoparticles
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument (e.g., Zetasizer Nano ZS).
-
Measure the particle size (hydrodynamic diameter), PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability).
Morphology
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
Protocol:
-
For SEM:
-
Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air dry.
-
Coat the sample with a conductive material (e.g., gold) using a sputter coater.
-
Image the sample using an SEM.
-
-
For TEM:
-
Place a drop of the diluted nanoparticle suspension on a copper grid and allow it to dry.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the sample using a TEM.
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
Method: Indirect Method (quantifying the amount of free drug in the supernatant)
Protocol:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Carefully collect the supernatant.
-
Quantify the amount of free Rutin in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of Rutin (around 354 nm).[3]
-
Calculate EE and DL using the following formulas:
-
Encapsulation Efficiency (%EE) = [(Total amount of Rutin - Amount of free Rutin in supernatant) / Total amount of Rutin] x 100
-
Drug Loading (%DL) = [(Total amount of Rutin - Amount of free Rutin in supernatant) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release
Method: Dialysis Bag Method
Protocol:
-
Disperse a known amount of Rutin-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).[5]
-
Place the dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the same release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of Rutin released in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
Quantitative Data Summary
The following tables summarize typical quantitative data for Rutin-loaded nanoparticles prepared by the different methods described. These values can vary depending on the specific formulation parameters.
Table 1: Rutin-Loaded Chitosan Nanoparticles
| Parameter | Typical Value | Reference |
| Particle Size (nm) | 80 - 240 | [3][6] |
| Polydispersity Index (PDI) | < 0.3 | [7] |
| Zeta Potential (mV) | +20 to +40 | [6] |
| Encapsulation Efficiency (%) | 70 - 90 | [1][7] |
| Drug Loading (%) | ~5 - 10 | [1] |
Table 2: Rutin-Loaded PLGA Nanoparticles
| Parameter | Typical Value | Reference |
| Particle Size (nm) | 120 - 260 | [8][9] |
| Polydispersity Index (PDI) | < 0.2 | [9] |
| Zeta Potential (mV) | -15 to -30 | [9] |
| Encapsulation Efficiency (%) | 27 - 81 | [8][9] |
| Drug Loading (%) | ~1 - 5 | [8] |
Table 3: Rutin-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Value | Reference |
| Particle Size (nm) | 40 - 170 | [5] |
| Polydispersity Index (PDI) | < 0.3 | [5] |
| Zeta Potential (mV) | -20 to -30 | [5] |
| Encapsulation Efficiency (%) | > 90 | [5] |
| Drug Content (%) | 1 - 5 | [5] |
Conclusion
The choice of method for synthesizing Rutin-loaded nanoparticles depends on the desired characteristics of the final formulation and the intended application. The ionic gelation method is simple and uses mild conditions, making it suitable for encapsulating sensitive molecules. The solvent evaporation method is versatile and widely used for biodegradable polymers like PLGA, allowing for good control over particle size. The solvent emulsification/diffusion method is effective for producing small-sized solid lipid nanoparticles with high encapsulation efficiency. By following the detailed protocols and considering the comparative data presented, researchers can develop optimized Rutin-loaded nanoparticles for various drug delivery applications.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rutin-Loaded Solid Lipid Nanoparticles: Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Rutin-Loaded Nanovesicles for Improved Stability and Enhanced Topical Efficacy of Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Evaluation of Rutin as an Inhibitor of Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1] The aggregation of Aβ, particularly the Aβ1-42 isoform, is a critical event in the pathogenesis of AD.[2] Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy for the development of new drugs for AD.[1] Rutin (quercetin-3-O-rutinoside), a natural flavonoid glycoside, has demonstrated neuroprotective effects and the ability to inhibit Aβ fibrillization and disaggregate pre-formed fibrils.[3][4][5][6][7] This document provides a detailed in vitro protocol for studying the inhibitory effects of rutin on Aβ aggregation.
Key Mechanisms of Rutin's Anti-Amyloidogenic Activity
Rutin's therapeutic potential in AD is attributed to its multifaceted mechanisms of action, which include:
-
Direct Inhibition of Aβ Aggregation: Rutin has been shown to directly interfere with the fibrillization of Aβ peptides.[5][8]
-
Antioxidant Properties: Rutin can mitigate oxidative stress, a key factor in Aβ-induced neurotoxicity, by scavenging reactive oxygen species (ROS).[6][8]
-
Anti-inflammatory Effects: Rutin can modulate the production of pro-inflammatory cytokines in microglia, which are involved in the neuroinflammatory response in AD.[6][8]
-
Metal Chelation: The physicochemical properties of rutin allow it to chelate metal ions that can promote Aβ aggregation.[3][4][9]
Data Presentation
Table 1: Summary of In Vitro Studies on Rutin's Inhibition of Aβ Aggregation
| Aβ Isoform | Aβ Concentration (µM) | Rutin Concentration (µM) | Incubation Time (h) | Assay | Key Findings | Reference |
| Aβ42 | 25 | 1 - 50 | 24 | Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM) | Dose-dependent inhibition of Aβ42 fibrillization. | [8] |
| Aβ25-35 | 25 | 10 - 100 | 24 | ThT Assay, TEM | Inhibition of Aβ25-35 fibril formation and disaggregation of pre-formed fibrils. | [5] |
| Aβ42 | 10 | 10 - 50 | 48 | ThT Assay, Atomic Force Microscopy (AFM) | Rutin significantly reduced the formation of Aβ42 oligomers and fibrils. | [6] |
Experimental Protocols
Preparation of Amyloid-Beta (Aβ1-42) Monomers
A critical step for reproducible in vitro aggregation assays is the preparation of aggregate-free Aβ peptide solutions.[2][10]
Materials:
-
Lyophilized human Aβ1-42 peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Dissolution in HFIP: Dissolve the lyophilized Aβ1-42 peptide in HFIP to a concentration of 1 mg/mL to dissociate any pre-existing aggregates.[2][10][11]
-
Solvent Evaporation: Aliquot the HFIP/peptide solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood overnight, resulting in a thin peptide film.[2][12]
-
Storage: Store the dried peptide films at -20°C until use.[2][12]
-
Solubilization in DMSO: Immediately before use, resuspend the Aβ1-42 peptide film in DMSO to a concentration of 5 mM.[2]
-
Dilution in Buffer: Dilute the DMSO stock solution into cold PBS (pH 7.4) to the final desired concentration for the aggregation assay (e.g., 25 µM).[12]
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[13][14][15] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[13][15][16]
Materials:
-
Prepared Aβ1-42 monomer solution
-
Rutin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)[11]
-
96-well black, clear-bottom microplates
Protocol:
-
Reaction Setup: In a 96-well plate, mix the Aβ1-42 monomer solution with different concentrations of rutin. Include a control group with Aβ1-42 and the vehicle solvent for rutin.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.[17]
-
ThT Measurement: At specified time intervals, add an aliquot of the reaction mixture to the glycine-NaOH buffer containing ThT (final concentration of 1.5 µM).[11]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.[11][17][18]
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The inhibitory effect of rutin can be quantified by comparing the lag time, maximum fluorescence intensity, and the apparent rate constant of aggregation between the rutin-treated and control groups.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and confirm the inhibitory effect of rutin on fibril formation.
Materials:
-
Aβ1-42 samples incubated with and without rutin
-
Copper grids (400-mesh) coated with carbon
-
Uranyl acetate solution (2%)
Protocol:
-
Sample Application: Apply a small aliquot (e.g., 5-10 µL) of the incubated Aβ1-42 sample onto a copper grid for 1-2 minutes.
-
Staining: Remove the excess sample and negatively stain the grid with 2% uranyl acetate for 1-2 minutes.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Observe the morphology of the Aβ aggregates using a transmission electron microscope. Fibrillar structures are expected in the control samples, while smaller, amorphous aggregates or monomers may be observed in the presence of effective concentrations of rutin.
Visualizations
Experimental Workflow for Screening Rutin's Aβ Aggregation Inhibition
Caption: Workflow for in vitro screening of rutin's inhibitory effect on Aβ aggregation.
Putative Signaling Pathway of Rutin's Neuroprotective Effects
Caption: Proposed mechanism of rutin's neuroprotection against Aβ-induced toxicity.
References
- 1. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 2. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quercetin and rutin exhibit antiamyloidogenic and fibril-disaggregating effects in vitro and potent antioxidant activity in APPswe cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rutin inhibits β-amyloid aggregation and cytotoxicity, attenuates oxidative stress, and decreases the production of nitric oxide and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rutin as a Natural Therapy for Alzheimer's Disease: Insights into its Mechanisms of Action | Bentham Science [eurekaselect.com]
- 10. abcam.cn [abcam.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Detection of Amyloid-β(1–42) Aggregation With a Nanostructured Electrochemical Sandwich Immunoassay Biosensor [frontiersin.org]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Rutin Stability Testing in Solution
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rutin, a flavonoid glycoside found in many plants, is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its antioxidant, anti-inflammatory, and vasoprotective properties. However, the stability of Rutin in solution is a critical factor that can influence its efficacy and shelf-life. This document provides a detailed standard operating procedure (SOP) for conducting stability testing of Rutin in solution, including forced degradation studies and analysis by High-Performance Liquid Chromatography (HPLC). The protocols outlined here are designed to be a comprehensive guide for researchers and professionals in drug development and quality control.
2. Principle
The stability of Rutin in solution is assessed by subjecting it to various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines for stability testing. These conditions include acidic, basic, oxidative, photolytic, and thermal stress. The degradation of Rutin is monitored over time using a stability-indicating HPLC method, which can separate the intact Rutin from its degradation products, primarily Quercetin. By quantifying the amount of Rutin remaining at different time points, its stability profile and degradation kinetics can be determined.
3. Materials and Reagents
-
Rutin reference standard (≥95% purity)
-
Quercetin reference standard (≥95% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
pH meter
-
HPLC system with a UV-Vis or PDA detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven or water bath
4. Experimental Protocols
4.1. Preparation of Standard and Sample Solutions
4.1.1. Rutin Stock Solution (e.g., 1000 µg/mL) Accurately weigh 10 mg of Rutin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored protected from light at 2-8 °C.
4.1.2. Working Standard Solution (e.g., 100 µg/mL) Pipette 1 mL of the Rutin stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
4.1.3. Sample Solution for Stability Studies (e.g., 100 µg/mL) Prepare a solution of Rutin at the desired concentration (e.g., 100 µg/mL) in the relevant solvent for the stability study (e.g., water, buffer).
4.2. Forced Degradation Studies
Forced degradation studies are performed to evaluate the intrinsic stability of Rutin and to develop a stability-indicating analytical method.
4.2.1. Acidic Hydrolysis To 1 mL of the Rutin sample solution, add 1 mL of 0.1 N HCl. Keep the solution at 80°C for 2 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2.2. Basic Hydrolysis To 1 mL of the Rutin sample solution, add 1 mL of 0.1 N NaOH. Keep the solution at 80°C for 2 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl. Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2.3. Oxidative Degradation To 1 mL of the Rutin sample solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. After the incubation period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2.4. Thermal Degradation Place the Rutin sample solution in an oven or a water bath maintained at 80°C for 48 hours. At appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots, cool them to room temperature, and dilute with the mobile phase for HPLC analysis.
4.2.5. Photolytic Degradation Expose the Rutin sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark at the same temperature. After the exposure, dilute the samples with the mobile phase for HPLC analysis.
4.3. HPLC Analysis
A stability-indicating HPLC method is crucial for separating Rutin from its degradation products.
4.3.1. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile). A typical gradient might be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
4.3.2. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
4.3.3. Analysis of Samples Inject the prepared samples from the forced degradation studies into the HPLC system. Record the chromatograms and determine the peak areas for Rutin and its degradation products.
5. Data Presentation
Summarize the quantitative data from the forced degradation studies in clearly structured tables.
Table 1: Summary of Forced Degradation Studies of Rutin
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Rutin | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 N HCl | 2 hours | 80 °C | ~15-25% | Quercetin |
| Basic Hydrolysis | 0.1 N NaOH | 2 hours | 80 °C | ~30-50% | Quercetin and other products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | ~20-40% | Various oxidation products |
| Thermal Degradation | Heat | 48 hours | 80 °C | ~10-20% | Quercetin |
| Photolytic Degradation | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B | Ambient | ~5-15% | Photodegradation products |
Note: The % degradation values are approximate and can vary based on the specific experimental conditions.
Table 2: HPLC Method Validation Parameters for Rutin Analysis
| Parameter | Specification |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank and degradation products |
6. Visualizations
Experimental Workflow Diagram
Caption: Workflow for Rutin stability testing.
Rutin Degradation Pathway under Hydrolysis
Caption: Rutin degradation to Quercetin.
This SOP provides a comprehensive framework for assessing the stability of Rutin in solution. Adherence to these protocols will enable researchers and drug development professionals to generate reliable and reproducible stability data, which is essential for ensuring the quality, safety, and efficacy of Rutin-containing products. The stability-indicating HPLC method is a key component of this SOP, allowing for the accurate quantification of Rutin in the presence of its degradation products. The provided workflow and degradation pathway diagrams serve as visual aids to better understand the experimental process and the chemical transformations involved.
Troubleshooting & Optimization
How to improve Rutin solubility for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Rutin, a flavonoid known for its potent biological activities but challenging solubility in aqueous solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rutin and why is its poor solubility a problem for cell culture?
Rutin (Quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat and citrus fruits.[1] It is widely studied for its antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[2][3] However, its therapeutic potential is limited by its very low water solubility, which is approximately 0.125 mg/mL.[4] This poor solubility makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media without precipitation, which can lead to inaccurate experimental results and potential cytotoxicity.
Q2: What is the most common solvent for dissolving Rutin?
The most common and effective solvent for preparing a concentrated stock solution of Rutin is Dimethyl Sulfoxide (DMSO).[5] Rutin is highly soluble in DMSO, with a reported solubility of approximately 25 mg/mL.[5] Ethanol is another organic solvent that can be used.[6]
Q3: What is the maximum concentration of DMSO I can safely use in my cell culture experiments?
The maximum tolerated concentration of DMSO is highly cell-line specific. A general rule of thumb is to keep the final concentration of DMSO in the culture medium at or below 0.5%.[1] Many researchers recommend a maximum of 0.1% to avoid any potential off-target effects or cytotoxicity.[3][7] Some robust cell lines may tolerate up to 1%, but this should be determined empirically for your specific cell line by running a vehicle control experiment.[1][7]
Troubleshooting Guide
Problem: My Rutin stock solution, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium.
This is the most common issue encountered when working with Rutin. It occurs because the Rutin, which is stable in concentrated DMSO, crashes out of solution when diluted into the aqueous, pH-neutral environment of the cell culture medium.
Solutions to Try:
-
Check Final Concentrations: Ensure your final DMSO concentration is sufficient to maintain Rutin's solubility at the desired working concentration. If you add a 10 mM Rutin stock in 100% DMSO to your medium at a 1:1000 dilution, the final DMSO concentration is 0.1%. If Rutin precipitates, you may have exceeded its solubility limit in 0.1% DMSO-media.
-
Modify Dilution Technique: Instead of adding the Rutin stock directly to the full volume of media, try adding it dropwise to a smaller, rapidly vortexing volume of media to encourage dispersion before further dilution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the Rutin stock can sometimes help prevent precipitation. Avoid large temperature differences between the stock and the medium.[8]
-
Use a Solubility Enhancer: If the above methods fail, you likely need a more advanced solubilization technique. The recommended method is to use a cyclodextrin inclusion complex (see Protocol 2).
Problem: I need to use a high concentration of Rutin, but this requires a final DMSO concentration that is toxic to my cells.
Solution:
This is the ideal scenario for using a solubility enhancer that avoids organic solvents.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation: This is the most effective and recommended method. HP-β-CD is a cyclic oligosaccharide that can encapsulate the hydrophobic Rutin molecule, making the entire complex water-soluble.[9] This method can increase the aqueous solubility of Rutin by over 50-fold and is generally considered non-toxic to cells.[9][10] See Protocol 2 for a detailed methodology.
-
pH Adjustment: Rutin's solubility increases in alkaline conditions.[6] You can prepare a stock solution in a slightly basic buffer (e.g., pH 8.0-9.0). However, you must carefully control the final pH of your cell culture medium after adding the stock to ensure it remains within the physiological range for your cells. See Protocol 3 for guidance.
Quantitative Data: Rutin Solubility
The following table summarizes the solubility of Rutin in various solvents and with enhancement techniques.
| Solvent / Method | Approximate Solubility (mg/mL) | Fold Increase vs. Water | Notes |
| Water | 0.125[4] | 1x | Very poor aqueous solubility is the primary challenge. |
| Dimethyl Sulfoxide (DMSO) | ~25[5] | ~200x | Excellent for creating high-concentration stock solutions, but limited by its toxicity in final cell culture media (typically ≤0.5%).[1] |
| Ethanol | ~5 | ~40x | A viable alternative to DMSO, but also has concentration-dependent cytotoxic effects. |
| Water with HP-β-CD Complexation | ~6.4 | ~51x[10] | Significantly enhances aqueous solubility, allowing for higher Rutin concentrations in media with minimal toxicity. This is a highly recommended method.[10] |
| Phosphate Buffer (pH 6.8) with 3% SLS | ~1.69[11][12] | ~13.5x | Sodium Lauryl Sulfate (SLS) is a surfactant that increases solubility but is generally too cytotoxic for live-cell experiments and is used for dissolution assays. |
Experimental Protocols
Protocol 1: Standard Rutin Stock Solution (DMSO)
This protocol describes the preparation of a standard, high-concentration Rutin stock solution using DMSO.
-
Weigh Rutin: Accurately weigh the desired amount of Rutin powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile, cell-culture grade 100% DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the Rutin is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Sterilization: DMSO stock solutions at this concentration are considered self-sterilizing. No filtration is required.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock is stable for several months.
Protocol 2: Rutin-HP-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol creates a highly water-soluble Rutin complex suitable for experiments requiring low or no organic solvent. The process is based on a 1:1 molar ratio.
-
Prepare Solutions:
-
HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in sterile, deionized water to create a 2-10 mM solution. Stir until fully dissolved.
-
Rutin Solution: Weigh out Rutin and dissolve it in a minimal amount of 100% ethanol. For example, dissolve 6.1 mg of Rutin (MW: 610.5 g/mol ) in 0.5-1 mL of ethanol to get a ~10 mM solution.
-
-
Combine: While stirring the HP-β-CD solution vigorously with a magnetic stirrer, slowly add the Rutin-ethanol solution dropwise.[13]
-
Incubate for Complexation: Cover the beaker or flask to prevent evaporation and stir the mixture continuously at room temperature for 24-48 hours, protected from light.[4][13]
-
Sterilization and Use: After incubation, the resulting aqueous solution contains the water-soluble Rutin-HP-β-CD complex. Sterilize the solution by passing it through a 0.22 µm syringe filter. This stock can now be directly added to your cell culture medium.
-
Storage: Store the aqueous complex at 4°C, protected from light, for short-term use (up to one week). For long-term storage, it can be frozen at -20°C.
Protocol 3: pH-Adjusted Rutin Stock Solution
This method uses a slightly alkaline buffer to solubilize Rutin. It should be used with caution, and the final pH of the cell culture medium must be verified after addition.
-
Prepare Alkaline Buffer: Prepare a sterile 0.1 M NaOH solution.
-
Dissolve Rutin: Weigh Rutin powder and add a small volume of the 0.1 M NaOH solution. Mix until the Rutin is fully dissolved. The solution will turn a clear, deep yellow/orange.[6]
-
Neutralize: Carefully adjust the pH of the stock solution to a slightly alkaline range (e.g., pH 8.0-8.5) using sterile 0.1 M HCl. Do not let the pH drop below 7.5, as this may cause precipitation.
-
Final Volume: Bring the solution to its final volume with a sterile buffer like PBS or HEPES.
-
Sterilization and Use: Sterilize the stock solution using a 0.22 µm syringe filter. When adding this stock to your cell culture medium, use a small volume and verify that the final pH of the medium is not significantly altered.
Visual Guides: Workflows and Pathways
The following diagrams illustrate key experimental processes and biological pathways related to Rutin.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN106928290A - A kind of preparation method of high content rutin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Rutin–Hydroxypropyl β-Cyclodextrin Inclusion Complexes Embedded in Xanthan Gum-Based (HPMC-g-AMPS) Hydrogels for Oral Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Water-soluble Rutin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex and Its Antioxidant Activity and Stability Studies [agris.fao.org]
- 11. journals.najah.edu [journals.najah.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Rutin Stability Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Rutin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Rutin solution precipitating or changing color in an aqueous buffer?
A1: Rutin has poor aqueous solubility and is susceptible to degradation, which can manifest as precipitation or color change. Several factors influence its stability in aqueous buffers:
-
pH: Rutin's solubility is highly pH-dependent. It exhibits very poor solubility in acidic conditions (e.g., HCl buffer at pH 1.2) and higher solubility in neutral to slightly alkaline buffers (e.g., phosphate buffer at pH 6.8).[1] However, at alkaline pH, it is prone to hydrolytic degradation.[2]
-
Temperature: High temperatures can accelerate the degradation of Rutin.[3] It is sensitive to thermal degradation, especially under oxidative conditions.[4]
-
Light: Exposure to light can lead to the photodegradation of Rutin.[5][6]
-
Oxidation: Rutin can be oxidized, a process that can be catalyzed by the presence of transition metal ions like Fe²⁺ and Cu²⁺.[4]
Q2: What is the optimal pH for dissolving Rutin in an aqueous buffer?
A2: The optimal pH for dissolving Rutin depends on the experimental requirements. While its solubility increases with pH, so does its degradation rate in alkaline conditions.[2][7] For many applications, a phosphate buffer with a pH of 6.8 is a good starting point as it offers a reasonable balance between solubility and stability.[1][8] It is crucial to assess Rutin's stability at the chosen pH and temperature for the duration of your experiment.
Q3: How can I improve the solubility and stability of Rutin in my aqueous buffer?
A3: Several strategies can be employed to enhance the solubility and stability of Rutin in aqueous solutions:
-
Co-solvents: The use of polyhydroxyalkyl alcohols like propylene glycol and glycerin can significantly increase the water solubility of Rutin.[9]
-
Cyclodextrins: Complexation with cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD), has been shown to enhance the solubility, dissolution rate, and stability of Rutin.[10][11]
-
Nanoformulations: Encapsulating Rutin into nanosystems such as nanovesicles, nanoemulsions, or nanosuspensions can improve its stability against photodegradation and enhance its efficacy.[5][12][13][14]
-
Solid Dispersions: Preparing solid dispersions of Rutin with polymers like PVPK30 or β-cyclodextrin can improve its aqueous solubility.[2]
-
Protein Complexation: Using proteins like sodium caseinate can improve both the solubility and chemical stability of Rutin.[7]
Troubleshooting Guides
Issue 1: Rutin precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step |
| Low Solubility at Experimental pH | Rutin has poor solubility in acidic buffers. Consider increasing the pH of your buffer if your experiment allows. A phosphate buffer at pH 6.8 generally offers better solubility than acidic buffers.[1] |
| Buffer Capacity Exceeded | Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of Rutin or other components. |
| Temperature Fluctuations | If the experiment involves temperature changes, be aware that Rutin's solubility can be affected. Ensure the temperature is controlled and consistent. |
| Incorrect Solvent | If possible, consider using a co-solvent system. The addition of propylene glycol or glycerin can improve Rutin's solubility in aqueous solutions.[9] |
Issue 2: The color of the Rutin solution changes over time.
| Potential Cause | Troubleshooting Step |
| Degradation | A color change can indicate degradation. This can be caused by pH, temperature, light, or oxidation.[3][4] |
| Light Exposure | Protect the Rutin solution from light by using amber vials or covering the container with aluminum foil.[5] |
| Oxidation | If oxidation is suspected, consider de-gassing your buffer or adding an antioxidant, if compatible with your experimental setup. Avoid contamination with metal ions.[4] |
| Alkaline pH | At alkaline pH, Rutin can undergo hydrolytic degradation.[2] If a high pH is required, prepare the solution fresh and use it immediately. |
Quantitative Data Summary
Table 1: Solubility of Rutin in Different Aqueous Buffers
| Buffer | pH | Solubility | Reference |
| HCl Buffer | 1.2 | Lowest | [1] |
| Acetate Buffer | 4.6 | Moderate | [1] |
| Phosphate Buffer | 6.8 | Highest | [1] |
| Water | - | Low | [1] |
Table 2: Efficacy of Different Stabilization Methods
| Method | Key Findings | Reference |
| HP-β-Cyclodextrin Complexation | Significantly increased solubility, dissolution rate, and oral bioavailability. Inhibited hydrolysis in alkaline buffer. | [10] |
| Nanoemulsion | Showed good thermodynamic stability and significantly improved drug release profile compared to Rutin suspension. | [14] |
| Nanosuspension | Aqueous nanosuspensions were stable for over 12 months and protected Rutin from chemical degradation. | [13] |
| Sodium Caseinate Complexation | Improved both solubility and chemical stability of Rutin. | [7] |
Experimental Protocols
Protocol 1: Preparation and Stability Assessment of Rutin in Aqueous Buffer
Objective: To prepare a solution of Rutin in an aqueous buffer and assess its stability over time.
Materials:
-
Rutin powder
-
Selected aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Spectrophotometer (UV-Vis) or HPLC system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Amber vials
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate buffer pH 6.8).
-
Rutin Solution Preparation:
-
Weigh the required amount of Rutin powder.
-
In a volumetric flask, add a small amount of the buffer to the Rutin powder to form a slurry.
-
Gradually add more buffer while stirring continuously with a magnetic stirrer until the Rutin is fully dissolved.
-
Make up the final volume with the buffer.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, take an aliquot of the Rutin solution.
-
Measure the absorbance at the λmax of Rutin (around 360 nm) using a UV-Vis spectrophotometer or analyze by HPLC to determine the initial concentration.[15]
-
-
Stability Study:
-
Divide the remaining Rutin solution into several amber vials to protect from light.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial.
-
Analyze the concentration of Rutin using the same method as in step 3.
-
-
Data Analysis:
-
Calculate the percentage of Rutin remaining at each time point relative to the initial concentration.
-
Plot the percentage of Rutin remaining versus time to determine the stability profile.
-
Protocol 2: Forced Degradation Study of Rutin
Objective: To evaluate the stability of Rutin under various stress conditions.
Materials:
-
Rutin solution in a suitable buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC system
Procedure:
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of the Rutin solution. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.[16][17]
-
Alkaline Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of the Rutin solution. Keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.[16][17]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the Rutin solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a vial of the Rutin solution in an oven at a high temperature (e.g., 60-80°C) for a specified period.[18]
-
Photodegradation: Expose a vial of the Rutin solution to UV light for a specified period.
-
Analysis: After each stress condition, analyze the samples by a stability-indicating HPLC method to quantify the remaining Rutin and observe any degradation products. A study has shown that Rutin is very stable in acidic media.[17][19]
Visualizations
Caption: Workflow for assessing Rutin stability in aqueous buffers.
Caption: Troubleshooting logic for Rutin stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rutin-Loaded Nanovesicles for Improved Stability and Enhanced Topical Efficacy of Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2015094479A1 - Method for solubilizing rutin with polyhydroxy alkyl alcohols - Google Patents [patents.google.com]
- 10. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Water-soluble Rutin/Hydroxypropyl-β-Cyclodextrin Inclusion Complex and Its Antioxidant Activity and Stability Studies [agris.fao.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a new rutin nanoemulsion and its application on prostate carcinoma PC3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
- 19. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rutin Precipitation in Physiological Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with rutin precipitation in physiological media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my rutin precipitate when I add it to my cell culture medium?
Rutin has poor aqueous solubility, especially in neutral or acidic pH conditions typical of many physiological media.[1] Precipitation occurs when the concentration of rutin exceeds its solubility limit in the aqueous environment of your cell culture medium. This is a common issue due to rutin's hydrophobic nature.[2]
Q2: What is the maximum concentration of rutin I can use in my experiments?
Q3: Can I dissolve rutin directly in my physiological media?
Directly dissolving rutin in physiological media is generally not recommended and is often unsuccessful due to its low aqueous solubility.[4] It is best to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the final medium.
Q4: How should I prepare a rutin stock solution?
The recommended method for preparing a rutin stock solution is to dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in the cell culture medium, which can be toxic to cells.
Q5: What is the best way to dilute my rutin stock solution into the cell culture medium to avoid precipitation?
To prevent precipitation upon dilution, it is crucial to add the rutin stock solution to the physiological medium dropwise while vortexing or stirring the medium. This gradual introduction helps to disperse the rutin quickly and avoid localized high concentrations that can lead to immediate precipitation.
Troubleshooting Guide
Issue: Rutin precipitates immediately upon addition to the medium.
| Possible Cause | Troubleshooting Step |
| High local concentration | Add the stock solution drop-by-drop into the vortex of the stirring medium. This ensures rapid dispersion. |
| Stock solution concentration is too low | Prepare a more concentrated stock solution. This will reduce the volume of organic solvent added to the medium, which can sometimes influence solubility. |
| Medium temperature | Ensure the physiological medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the rutin stock solution. |
Issue: Rutin precipitates over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Saturation exceeded | The final concentration of rutin in the medium may be too high. Try using a lower final concentration in your experiment. |
| pH changes in the medium | Cell metabolism can alter the pH of the culture medium over time, which can affect rutin solubility. Monitor the pH of your medium and consider using a medium with a stronger buffering capacity if significant pH shifts are observed. |
| Instability of the solution | Aqueous solutions of rutin may not be stable for long periods. It is recommended to prepare fresh dilutions of rutin for each experiment.[3] |
Quantitative Data: Rutin Solubility
The following table summarizes the solubility of rutin in various solvents and media.
| Solvent/Medium | Solubility | Reference |
| Water (20°C) | ~0.12 g/L | [5] |
| Phosphate Buffered Saline (PBS, pH 7.2) with 1:5 DMF | ~0.16 mg/mL | [3] |
| Phosphate Buffer (pH 6.5) | ~1.8 µg/mL | [6] |
| Phosphate Buffer (pH 6.8) with 3% SLS | ~1.690 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~5.5 g/L | [8] |
| Methanol | ~55 g/L | [8] |
| DMEM/RPMI-1640 | Specific quantitative data not readily available. However, concentrations up to 200 µM have been used in cell culture. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Rutin Stock Solution
-
Weighing: Accurately weigh the desired amount of rutin powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or DMF to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the tube vigorously until the rutin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Rutin Stock Solution into Physiological Medium
-
Pre-warm Medium: Pre-warm the desired volume of physiological medium to the experimental temperature (e.g., 37°C).
-
Calculate Volume: Calculate the volume of the rutin stock solution needed to achieve the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the rutin stock solution dropwise.
-
Final Mix: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared rutin-containing medium for your experiment immediately to minimize the risk of precipitation.
Visualizations
Signaling Pathways
// Node styles Rutin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [fillcolor="#FBBC05", fontcolor="#202124"]; Bax [fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Rutin -> ROS [label=" induces"]; ROS -> p53 [label=" activates"]; p53 -> Bax [label=" upregulates"]; p53 -> Bcl2 [label=" downregulates"]; Bax -> Mitochondria [label=" promotes release"]; Bcl2 -> Mitochondria [label=" inhibits release", arrowhead=tee]; Mitochondria -> Cytochrome_c [label=" releases"]; Cytochrome_c -> Caspase9 [label=" activates"]; Caspase9 -> Caspase3 [label=" activates"]; Caspase3 -> Apoptosis [label=" executes"]; } dot Caption: Rutin-induced apoptosis signaling pathway.
// Node styles Rutin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [fillcolor="#FBBC05", fontcolor="#202124"]; ARE [fillcolor="#F1F3F4", fontcolor="#202124"]; HO1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; GCLC [fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Rutin -> Nrf2 [label=" activates"]; Oxidative_Stress -> Nrf2 [style=dashed, arrowhead=none]; Nrf2 -> ARE [label=" translocates to nucleus and binds"]; ARE -> HO1 [label=" upregulates"]; ARE -> GCLC [label=" upregulates"]; HO1 -> Antioxidant_Response; GCLC -> Antioxidant_Response; Rutin -> Oxidative_Stress [label=" scavenges ROS", arrowhead=tee]; Antioxidant_Response -> Oxidative_Stress [label=" neutralizes", arrowhead=tee]; } dot Caption: Rutin's role in the antioxidant response pathway.
Experimental Workflow
// Node styles Start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; Prepare_Stock [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Rutin\nStock Solution"]; Prewarm_Medium [fillcolor="#FBBC05", fontcolor="#202124", label="Pre-warm\nPhysiological Medium"]; Dilute_Stock [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Dilute Stock into\nMedium (Dropwise)"]; Vortex [shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Vortex/Mix"]; Check_Precipitation [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Precipitation?"]; Use_Immediately [fillcolor="#34A853", fontcolor="#FFFFFF", label="Use Immediately\nin Experiment"]; Troubleshoot [shape=box, fillcolor="#F1F3F4", fontcolor="#202124", label="Troubleshoot:\n- Lower Concentration\n- Check pH\n- Use Enhancers"]; End [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="End"];
// Edges Start -> Prepare_Stock; Start -> Prewarm_Medium; Prepare_Stock -> Dilute_Stock; Prewarm_Medium -> Dilute_Stock; Dilute_Stock -> Vortex; Vortex -> Check_Precipitation; Check_Precipitation -> Use_Immediately [label=" No"]; Check_Precipitation -> Troubleshoot [label=" Yes"]; Use_Immediately -> End; Troubleshoot -> Dilute_Stock; } dot Caption: Experimental workflow for preparing rutin solutions.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of rutin on oxidative DNA damage in PC12 neurons cultured in nutrients deprivation condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rutin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rutin dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for Rutin in my animal model?
A good starting point for determining the appropriate dosage of Rutin depends on the specific research question and the animal model being used. Preclinical studies have reported a wide range of effective doses. For instance, in studies investigating the anti-inflammatory and antioxidant effects of Rutin, doses between 30 mg/kg and 100 mg/kg have been shown to be effective in rodent models.[1][2] A study on D-galactose-induced aging in mice used a subcutaneous dose of 30 mg/kg of Rutin daily for six weeks.[2] For anti-inflammatory effects in a carrageenan-induced paw edema model in rats, an intramuscular dose of 100 mg/kg was found to be effective.[1] It is advisable to conduct a pilot study with a range of doses to determine the optimal concentration for your specific experimental conditions.
Q2: I'm seeing low efficacy with oral administration of Rutin. Why is this happening and what can I do?
Low efficacy with oral Rutin is a common issue primarily due to its low bioavailability.[3][4] This is attributed to its poor water solubility and hydrophilic nature, which limits its ability to pass through cell membranes.[3][4] After oral administration, Rutin is largely metabolized by intestinal microflora into its aglycone form, quercetin, and other metabolites, which are then absorbed.[3][5][6] In fact, after oral administration of Rutin to rats, only quercetin sulfates and glucuronides were detected in the bloodstream, with Rutin itself being absent.[3][5][7][8]
Troubleshooting Steps:
-
Alternative Administration Routes: Consider parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic availability.[9][10][11] Intramuscular administration has also been shown to provide a satisfactory pharmacokinetic profile.[1]
-
Formulation Strategies: Explore the use of drug delivery systems like nanoparticles or phytosomes to enhance the oral absorption of Rutin.[6]
-
Co-administration: Some studies have investigated co-administration with other compounds. For example, a clinical trial in humans used a combination of Rutin and ascorbic acid.[12]
Q3: What are the common routes of administration for Rutin in animal studies?
The most common routes of administration for Rutin in mice and rats include:
-
Oral Gavage (PO): This method is frequently used as it mimics the natural route of intake.[10] However, as mentioned, it is associated with low bioavailability for Rutin.
-
Intraperitoneal (IP): IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[10] Many preclinical studies have utilized this route for Rutin administration.[11]
-
Intravenous (IV): IV injection provides the most rapid and complete absorption of the substance.[9]
-
Subcutaneous (SC): This route involves injecting the substance into the fatty tissue beneath the skin.[2]
-
Intramuscular (IM): While less common for small rodents due to their small muscle mass, IM administration has been successfully used for Rutin in rats.[1]
The choice of administration route should be guided by the experimental objectives and the pharmacokinetic properties of Rutin.
Troubleshooting Guide
Problem: High variability in plasma concentrations of Rutin or its metabolites.
-
Possible Cause: Inconsistent administration technique, particularly with oral gavage or injections.
-
Solution: Ensure all personnel are thoroughly trained and standardized procedures are followed for animal handling and substance administration. For oral gavage, ensure the needle is correctly placed in the stomach. For injections, use consistent anatomical locations.
Problem: Signs of toxicity at doses reported to be safe in the literature.
-
Possible Cause: The vehicle used to dissolve or suspend Rutin may have its own toxicity. The specific animal strain, age, or sex might be more sensitive.
-
Solution: Always run a vehicle control group. Review the literature for toxicity information specific to your animal model. Consider reducing the dose or using a different vehicle. A chronic toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1% in the diet, which corresponds to 542.4 mg/kg/day for males and 674.0 mg/kg/day for females.[13] Acute toxicity studies in mice have shown that Rutin is practically non-toxic, with an LD50 of 1.51 g/kg for males and 1.49 g/kg for females via intraperitoneal injection.[14][15]
Problem: Unexpected or contradictory results compared to published studies.
-
Possible Cause: Differences in experimental protocols, including the animal model, diet, housing conditions, and the source or purity of the Rutin used.
-
Solution: Carefully review and compare your experimental design with the cited literature. Ensure the quality and purity of your Rutin compound. Consider that the biological effects observed may be due to Rutin's metabolites, such as quercetin, rather than Rutin itself.[3][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Rutin in Rodents
| Parameter | Animal Model | Route of Administration | Dose | Cmax | Tmax | t1/2 | Reference |
| Rutin | Rat | Intramuscular | 100 mg/kg | 21.11 ± 0.46 µg/ml | 2 h | 9.11 ± 1.50 h (elimination) | [1] |
| Rutin | Rat | Oral (Mulberry Leaf Extract) | 34.856 mg/kg | 1.546 ± 0.188 mg/l | 1 h | - | [16][17] |
| Quercetin (from Rutin) | Rat | Oral (Mulberry Leaf Extract) | 11.128 mg/kg | 1.127 ± 0.329 mg/l | 0.333 h | - | [16][17] |
| Quercetin Metabolites | Rat | Oral (Rutin) | 328 µmol/kg | - | - | - | [5][7][8] |
Table 2: Toxicity Data for Rutin in Animal Models
| Study Type | Animal Model | Route of Administration | Dose/Concentration | Key Findings | Reference |
| Acute Toxicity | Male Mice | Intraperitoneal | 0.312 - 5 g/kg | LD50 = 1.51 g/kg | [14][15] |
| Acute Toxicity | Female Mice | Intraperitoneal | 0.312 - 5 g/kg | LD50 = 1.49 g/kg | [14][15] |
| Chronic Toxicity | Wistar Rats | Dietary | 0.04%, 0.2%, 1%, 5% for 52 weeks | NOAEL = 1% (542.4 mg/kg/day for males, 674.0 mg/kg/day for females) | [13] |
| Subacute Toxicity | Rats | Oral (Rutin-rich dough) | 5,000 mg/kg flour | No observed adverse effect level. | [18] |
Table 3: Effective Dose Ranges of Rutin in Preclinical Studies
| Therapeutic Area | Animal Model | Route of Administration | Effective Dose | Outcome | Reference |
| Aging | Mice | Subcutaneous | 30 mg/kg/day for 6 weeks | Improved memory retrieval. | [2] |
| Inflammation | Rats | Intramuscular | 100 mg/kg | Significant decrease in paw edema. | [1] |
| Nephrotoxicity | Male Wistar Rats | Oral | 50 mg/kg every other day for 5 weeks | Protective effect against doxorubicin-induced renocardiotoxicity. | [19] |
| Colitis | Rats | - | - | Reduced serum levels of inflammatory markers. | [12] |
| Intestinal Health | Broilers | Dietary | 500 mg/kg | Improved growth performance and intestinal barrier function. | [20] |
| Intestinal Health | Aged Laying Hens | Dietary | 500 mg/kg | Increased villus height and enhanced immune response. | [21][22] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice/Rats
-
Preparation: Prepare the Rutin solution or suspension in the desired vehicle (e.g., 1% carboxymethyl cellulose).[19] Ensure the final volume is appropriate for the animal's weight.
-
Animal Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion. Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.
-
Administration: Once the needle is in the correct position, slowly administer the Rutin formulation.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury.
Protocol 2: Intraperitoneal Injection in Mice/Rats
-
Preparation: Prepare the Rutin solution in a sterile, isotonic vehicle. Draw the required volume into a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge for mice).
-
Animal Restraint: Position the animal on its back and gently restrain it.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and major blood vessels.
-
Injection: Lift the skin slightly and insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the solution.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Pharmacokinetic Analysis
-
Dosing: Administer Rutin to the animals via the chosen route and dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration) via appropriate methods (e.g., retro-orbital plexus, tail vein).[1][16]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Rutin and its metabolites (primarily quercetin conjugates) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1][5]
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters like Cmax, Tmax, and elimination half-life (t1/2).[5][16]
Visualizations
Caption: A typical experimental workflow for in vivo studies involving Rutin.
Caption: Simplified metabolic pathway of orally administered Rutin.
Caption: Rutin's role in mitigating oxidative stress.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Rutin, a Flavonoid That Is a Main Component of Saussurea involucrata, Attenuates the Senescence Effect in D-Galactose Aging Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rutin bioconjugates as potential nutraceutical prodrugs: An in vitro and in ovo toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 7. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. cea.unizar.es [cea.unizar.es]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. researchgate.net [researchgate.net]
- 12. cellnatsci.com [cellnatsci.com]
- 13. Fifty-two week chronic toxicity of enzymatically decomposed rutin in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Acute and Subacute Toxicity Studies on Rutin-Rich Tartary Buckwheat Dough in Experimental Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researcherslinks.com [researcherslinks.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Effects of Dietary Rutin Supplementation on the Intestinal Morphology, Antioxidant Capacity, Immunity, and Microbiota of Aged Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Rutin degradation during extraction from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing rutin degradation during extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause rutin degradation during extraction?
A1: Rutin is susceptible to degradation from several factors during the extraction process. The primary culprits are elevated temperatures, high pH levels, exposure to light, the presence of oxygen, and enzymatic activity from the plant matrix itself.[1][2] Careful control of these parameters is crucial to maximize the yield and purity of the extracted rutin.
Q2: Which extraction method is generally considered the most effective for preserving rutin?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more effective in preserving rutin compared to conventional methods like maceration or boiling.[3] These methods typically require shorter extraction times and can be performed at lower temperatures, minimizing thermal degradation.[3][4] For instance, MAE can complete extraction within 5 minutes, significantly reducing the exposure of rutin to potentially degrading conditions.[3]
Q3: What is the optimal pH range for rutin stability during extraction?
A3: Rutin exhibits better stability in neutral to slightly acidic conditions. While its solubility increases at alkaline pH (e.g., pH 11), prolonged exposure to high pH can lead to degradation.[5][6][7][8] For maximizing both solubility and stability, a common strategy involves dissolving rutin at an alkaline pH and then neutralizing the solution to pH 7.[5][6]
Q4: How does light exposure affect rutin, and what precautions should be taken?
A4: Exposure to light, particularly UV radiation, can cause significant degradation of rutin.[9] The degradation pathway induced by light differs from that of thermal degradation, leading to different breakdown products.[9] To mitigate this, all extraction and subsequent processing steps should be performed in a dark environment or using amber-colored glassware to protect the sample from light.
Q5: Can the presence of enzymes in the plant material affect my rutin yield?
A5: Yes, endogenous enzymes such as rutinosidase present in the plant material can degrade rutin into its aglycone, quercetin, and the sugar rutinose.[10][11] Inactivation of these enzymes, for instance by a brief heat treatment (blanching) of the plant material before extraction, can help prevent enzymatic degradation.[11]
Troubleshooting Guides
Issue 1: Low Rutin Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Increase extraction time or temperature within the stability limits of rutin.[12] - Optimize the solid-to-liquid ratio; a ratio of 1:10 to 1:20 (w/v) is often effective.[3] - Consider using a more efficient extraction method like UAE or MAE.[3] |
| Rutin Degradation | - Review the "Factors Causing Rutin Degradation" diagram below and assess your protocol for potential issues. - Minimize exposure to high temperatures, extreme pH, and light.[2][9] |
| Improper Solvent Selection | - Use polar solvents like ethanol or methanol, often in aqueous mixtures (e.g., 40-80% ethanol).[3] The choice of solvent can significantly impact extraction efficiency. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds | - Employ a purification step after initial extraction, such as polyamide chromatography.[13] - Optimize the polarity of your extraction solvent to be more selective for rutin. |
| Rutin Degradation Products | - If degradation is suspected, analyze the extract for common degradation products like quercetin and protocatechuic acid.[2][14][15] - Implement preventative measures as outlined in the FAQs and the degradation pathway diagram. |
Quantitative Data on Rutin Stability
Table 1: Effect of Temperature on Rutin Degradation
| Temperature (°C) | Time | Degradation (%) | Reference |
| 70 | 2 hours | < 10% | [9] |
| 90 | Not specified | > 50% | [16] |
| 100 | 6 hours | 22% | [9] |
| 130 | 30 minutes | Total degradation | [9] |
Table 2: Effect of pH on Rutin Stability
| pH | Stability | Observation | Reference |
| 5 | Susceptible to degradation | Some degradation observed. | [17] |
| 7 | Stable | Remained stable. | [17] |
| 9 | Stable | Remained stable. | [17] |
| 11 | Degradation | Approximately 10% degradation after 30 minutes. | [17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rutin
This protocol is a general guideline and may require optimization based on the plant source.
-
Sample Preparation: Dry the plant material and grind it into a fine powder.
-
Extraction:
-
Place 2.5 g of the powdered plant material into a 250 mL extraction vessel.
-
Add the extraction solvent (e.g., 40-60% aqueous ethanol) at a solid-liquid ratio of 1:10 to 1:20 (w/v).[3]
-
Place the vessel in an ultrasonic bath.
-
-
Sonication:
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure.
-
Store the extract in a dark, cool environment.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Rutin
This protocol is a general guideline and should be optimized for the specific plant material.
-
Sample Preparation: Dry and powder the plant material.
-
Extraction:
-
Microwave Irradiation:
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the extract.
-
Store the final extract away from light.
-
Visualizations
Caption: Key factors that contribute to the degradation of rutin.
Caption: A generalized workflow for rutin extraction with key checkpoints.
References
- 1. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thermal processing on the flavonols rutin and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin extraction from female Carica papaya Linn. using ultrasound and microwave-assisted extractive methods: Optimization and extraction efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 95% Rutin: Premium Quality Assured By Green Spring's Optimized Process [greenspringnatural.com]
Technical Support Center: Addressing Rutin Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Rutin during imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging Rutin?
Autofluorescence is the natural emission of light by biological structures or compounds, like Rutin, when they are excited by light. This becomes a challenge in fluorescence microscopy as it can obscure the signal from the fluorescent probes used to label specific cellular targets, leading to high background noise and difficulty in interpreting the results.
Q2: What are the spectral properties of Rutin that cause autofluorescence?
Rutin, a flavonoid, exhibits intrinsic fluorescence with a specific excitation and emission profile. Understanding these properties is the first step in designing an imaging experiment to minimize its interference.
Troubleshooting Guide
Issue 1: High background fluorescence obscuring the signal of interest.
Cause: The autofluorescence of Rutin is overlapping with the emission spectrum of your fluorescent probe.
Solutions:
-
Spectral Characterization: First, characterize the excitation and emission spectra of Rutin under your experimental conditions. This will help in selecting appropriate fluorophores and filter sets.
-
Fluorophore Selection: Choose fluorophores that have excitation and emission spectra distinct from Rutin. Dyes that emit in the red or far-red regions of the spectrum are often a good choice as autofluorescence is typically lower at longer wavelengths.
-
Chemical Quenching: Employ quenching agents to reduce Rutin's autofluorescence. Sudan Black B is a commonly used agent for this purpose.
-
Photobleaching: Intentionally photobleach the autofluorescence of Rutin before imaging your target. This involves exposing the sample to intense light at the excitation wavelength of Rutin until its fluorescence diminishes.
-
Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms to computationally separate the fluorescence signal of Rutin from that of your probe.
Issue 2: Quenching agent is affecting the integrity of my sample.
Cause: The concentration or incubation time of the quenching agent may be too high, leading to cellular damage or alteration of the target molecule.
Solutions:
-
Titration of Quenching Agent: Perform a concentration-response experiment to determine the lowest effective concentration of the quenching agent that reduces autofluorescence without causing significant damage to the sample.
-
Optimize Incubation Time: Reduce the incubation time with the quenching agent. A shorter exposure may be sufficient to quench autofluorescence while minimizing adverse effects.
-
Alternative Quenching Agents: Test other quenching agents that may be less harsh on your specific sample type.
Issue 3: Photobleaching is also reducing the signal from my fluorescent probe.
Cause: The excitation spectrum of your fluorescent probe may overlap with that of Rutin, causing it to photobleach along with the autofluorescence.
Solutions:
-
Selective Photobleaching: Use a light source with a narrow excitation wavelength that is specific for Rutin and minimally excites your fluorescent probe.
-
Sequential Imaging: If possible, acquire the image of your fluorescent probe before performing the photobleaching step for Rutin. This is only feasible if the presence of Rutin does not interfere with the initial imaging.
-
Use Photostable Dyes: Select fluorescent probes that are known for their high photostability.
Quantitative Data Summary
Table 1: Spectral Properties of Rutin
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | ~360-425 | [1] |
| Emission Maximum | ~535 | [2] |
Table 2: Recommended Starting Concentrations for Quenching Agents
| Quenching Agent | Starting Concentration | Solvent | Reference |
| Sudan Black B | 0.1% - 0.3% (w/v) | 70% Ethanol | [3][4] |
Experimental Protocols
Protocol 1: Sudan Black B Quenching of Rutin Autofluorescence
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any particulates.[3]
-
Sample Preparation: After your standard immunofluorescence or staining protocol, wash the sample with Phosphate Buffered Saline (PBS).
-
Incubation: Incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature in a moist chamber.[3]
-
Washing: Wash the sample extensively with PBS or a buffer containing a mild detergent like Tween-20 to remove excess Sudan Black B.[3]
-
Mounting and Imaging: Mount the sample and proceed with imaging.
Protocol 2: Photobleaching of Rutin Autofluorescence
-
Determine Rutin's Excitation Peak: Identify the optimal excitation wavelength for Rutin from its spectrum.
-
Expose Sample to High-Intensity Light: Using a confocal microscope or a dedicated photobleaching setup, expose the sample to high-intensity light at the determined excitation wavelength.
-
Monitor Fluorescence Decay: Monitor the decrease in Rutin's autofluorescence over time.
-
Endpoint: Stop the photobleaching process once the autofluorescence has been significantly reduced, but before significant damage to the sample or your fluorescent probe occurs.
-
Image Your Target: Proceed with imaging your fluorescently labeled target.
Protocol 3: Spectral Unmixing for Rutin Autofluorescence Removal
-
Acquire a Reference Spectrum for Rutin: Image a sample containing only Rutin (and your biological specimen without the fluorescent probe) to obtain a clean emission spectrum for Rutin's autofluorescence.
-
Acquire a Reference Spectrum for Your Fluorophore: Image a sample containing your fluorescent probe without the presence of Rutin to get its pure emission spectrum.
-
Acquire the Experimental Image: Image your experimental sample containing both Rutin and your fluorescent probe using a spectral detector that captures the entire emission spectrum at each pixel.
-
Apply Linear Unmixing Algorithm: Use the imaging software's linear unmixing function, providing the reference spectra for Rutin and your fluorophore. The algorithm will then calculate the contribution of each component to the mixed signal in every pixel, effectively separating the two signals into different channels.[5]
Visualizations
Caption: Troubleshooting workflow for addressing Rutin autofluorescence.
Caption: Rutin's modulatory effects on NF-κB and Nrf2 signaling pathways.[6][7][8]
References
- 1. youtube.com [youtube.com]
- 2. Rutin-Activated Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Attenuates Corneal and Heart Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Autofluorescence Quenching | Visikol [visikol.com]
- 5. microscopist.co.uk [microscopist.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Rutin and Quercetin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Rutin and Quercetin.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Rutin and Quercetin by HPLC.
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Inadequate mobile phase strength. | Optimize the mobile phase composition. A common mobile phase is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution (often with a small amount of acid like acetic acid or formic acid to improve peak shape). Adjusting the ratio of organic to aqueous phase can significantly impact resolution.[1][2][3] |
| Incorrect pH of the mobile phase. | The pH of the mobile phase can affect the ionization and, therefore, the retention of Rutin and Quercetin. Acidifying the mobile phase (e.g., with 0.1% glacial acetic acid or 0.3% acetic acid) can improve peak shape and resolution.[1][4] | |
| Column degradation. | Ensure the column is not clogged or degraded. If necessary, regenerate the column according to the manufacturer's instructions or replace it. Using a guard column can help protect the analytical column.[5] | |
| Inappropriate column chemistry. | A C18 stationary phase is commonly used and effective for the separation of these flavonoids.[1][3] Ensure the chosen column provides good retention and selectivity for your specific sample matrix. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Adding a small amount of acid to the mobile phase can help to protonate free silanol groups on the silica-based stationary phase, reducing peak tailing.[5][6] |
| Column overload. | Reduce the sample concentration or the injection volume to avoid overloading the column.[5] | |
| Presence of interfering compounds in the sample. | Improve the sample preparation procedure to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. For gradient elution, ensure the pump is functioning correctly and delivering a consistent gradient. |
| Temperature variations. | Use a column oven to maintain a constant column temperature. A temperature of around 30-37°C is often used for this separation.[1][2] | |
| Column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection. | |
| Low Sensitivity/Poor Peak Area | Incorrect detection wavelength. | The optimal wavelength for simultaneous detection of Rutin and Quercetin is often in the UV range. Wavelengths around 259 nm, 356 nm, and 370 nm have been successfully used.[1][4][7] A photodiode array (PDA) detector can be used to monitor multiple wavelengths.[4] |
| Sample degradation. | Rutin and Quercetin can be sensitive to light and temperature. Store standards and samples appropriately and prepare fresh solutions as needed. | |
| Low sample concentration. | Concentrate the sample if the analyte concentrations are below the limit of detection (LOD) of the method. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating Rutin and Quercetin?
A1: A good starting point for a reversed-phase HPLC separation of Rutin and Quercetin is a gradient or isocratic elution using a C18 column.[1][3] A common mobile phase consists of acetonitrile and water (acidified with a small amount of acetic or formic acid). For example, a mobile phase of acetonitrile and 0.1% v/v solution of glacial acetic acid has been used successfully.[1][8] Another option is a mixture of methanol, water, and acetic acid.[2]
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 column is the most commonly used and generally provides good separation for Rutin and Quercetin.[1][3] These columns have a non-polar stationary phase that retains the moderately polar flavonoids, allowing for their separation based on differences in their hydrophobicity.
Q3: How does pH affect the separation of Rutin and Quercetin?
A3: The pH of the mobile phase plays a crucial role in the separation. Both Rutin and Quercetin have acidic hydroxyl groups. At higher pH, these groups can deprotonate, making the molecules more polar and causing them to elute earlier from a reversed-phase column. To ensure consistent retention and good peak shape, it is recommended to use an acidic mobile phase (pH below the pKa of the analytes) to keep them in their protonated, less polar form.[5]
Q4: What are the typical retention times for Rutin and Quercetin?
A4: Retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate, temperature). However, in reversed-phase chromatography, Quercetin is more non-polar than its glycoside, Rutin, and therefore will have a longer retention time. For instance, in one method, Rutin eluted at 3.239 minutes and Quercetin at 5.959 minutes.[1]
Q5: How can I improve the peak shape for Rutin and Quercetin?
A5: Peak tailing is a common issue. To improve peak shape, try the following:
-
Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% acetic acid) can suppress the interaction of the analytes with free silanol groups on the stationary phase.[1][5]
-
Optimize the mobile phase composition: Adjusting the organic solvent percentage can improve peak symmetry.
-
Use a high-purity silica column: Columns with end-capping can reduce silanol interactions.
-
Lower the sample load: Injecting a smaller volume or a more dilute sample can prevent column overload.[5]
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the separation and quantification of Rutin and Quercetin.
Method 1: Isocratic Elution
| Parameter | Condition |
| Column | C18 (250mm x 4.6mm, 5µm particle size)[1] |
| Mobile Phase | Acetonitrile and 0.1% v/v solution of glacial acetic acid[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 1 mL/min[1] |
| Column Temperature | 37°C[1] |
| Detection Wavelength | 259 nm[1] |
| Injection Volume | 20 µL[1] |
Method 2: Gradient Elution
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | A: Water with 0.3% acetic acid; B: Acetonitrile with 0.3% acetic acid[4] |
| Elution Mode | Gradient[4] |
| Flow Rate | 0.9 mL/min[4] |
| Detection Wavelength | 370 nm[4] |
| Injection Volume | 20 µL[4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for Rutin and Quercetin.
Caption: A logical workflow for troubleshooting HPLC separation issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and validation of a reverse phase HPLC-DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp .) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chromacademy.com [chromacademy.com]
- 7. scientists.uz [scientists.uz]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Navigating Rutin Interference in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate interference caused by rutin in enzymatic assays. Rutin, a common flavonoid, can be a source of false-positive or misleading results due to its physicochemical properties. This guide offers practical solutions and detailed protocols to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is rutin and why does it interfere with enzymatic assays?
Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in many plants, including buckwheat, citrus fruits, and tea. Its structure, rich in hydroxyl groups, contributes to its biological activities but also to its tendency to interfere in biochemical assays through several mechanisms:
-
Direct Enzyme Inhibition: Rutin can directly inhibit enzymes by binding to their active or allosteric sites. This can be a genuine biological effect or a non-specific interaction. For example, rutin has been shown to be a competitive inhibitor of tyrosinase and a mixed-competitive inhibitor of xanthine oxidase.[1][2]
-
Fluorescence Interference: Rutin can absorb light in the UV-visible range and exhibit fluorescence quenching properties, which can interfere with fluorescence-based assays.[3][4] This can lead to a decrease in the fluorescence signal, mimicking enzyme inhibition. Studies have shown that rutin can cause static fluorescence quenching.[2]
-
Compound Aggregation: At certain concentrations, rutin and other polyphenolic compounds can form aggregates in solution.[5][6] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[1] This is a common mechanism for many "promiscuous inhibitors" found in high-throughput screening (HTS).[1][7]
Q2: What are the common signs of rutin interference in my assay?
Several signs may indicate that rutin is interfering with your assay:
-
Steep dose-response curves: Inhibition that appears to have a very steep Hill slope.
-
Irreproducible results: High variability in IC50 values between experiments.
-
Time-dependent inhibition: The level of inhibition increases with pre-incubation time, which can be a hallmark of aggregate formation.
-
Sensitivity to assay conditions: Inhibition is highly dependent on enzyme or substrate concentration, or the presence of detergents.
-
"Promiscuous" activity: The compound shows activity against multiple, unrelated enzymes.[8]
Q3: How can I prevent or minimize rutin interference?
Several strategies can be employed to mitigate rutin interference:
-
Inclusion of a non-ionic detergent: Detergents like Triton X-100 or Tween-20 can help to disrupt compound aggregates.[9][10] A final concentration of 0.01% (v/v) Triton X-100 is often a good starting point.[9]
-
Assay buffer optimization: Modifying the buffer composition, such as pH or ionic strength, can sometimes reduce non-specific interactions.
-
Use of control experiments: Performing specific control experiments is crucial to identify and quantify the extent of interference.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.
Issue 1: Suspected False-Positive Inhibition by Rutin
Is the observed inhibition of my enzyme by rutin real?
To determine if the inhibition is a genuine, specific interaction or an artifact, a series of control experiments should be performed. The following workflow can help you dissect the mechanism of inhibition.
Figure 1: Workflow for Validating a Rutin Hit. This diagram outlines the steps to differentiate between specific inhibition and common assay artifacts.
Issue 2: Interference in Fluorescence-Based Assays
My fluorescence signal is decreasing in the presence of rutin. How do I know if it's due to enzyme inhibition or fluorescence quenching?
Rutin is known to quench fluorescence, which can be mistaken for enzyme inhibition.[3] To distinguish between these two effects, you need to perform a fluorescence quenching control assay.
Figure 2: Differentiating Inhibition from Fluorescence Quenching. This workflow helps determine if a decreased fluorescence signal is due to enzymatic activity or an artifact.
Experimental Protocols
Protocol 1: Detergent Titration Assay to Detect Aggregation-Based Inhibition
Objective: To determine if the inhibitory activity of rutin is dependent on the formation of aggregates.
Principle: Non-specific inhibition by compound aggregates is often sensitive to the presence of non-ionic detergents.[9] By testing the inhibitory potency of rutin in the presence of increasing concentrations of a detergent like Triton X-100, one can identify aggregation-based artifacts. A significant decrease in potency with increasing detergent concentration suggests aggregation.[9]
Materials:
-
Enzyme, substrate, and buffer for your specific assay.
-
Rutin stock solution (in DMSO).
-
Triton X-100 stock solution (e.g., 10% v/v in assay buffer).
-
96- or 384-well assay plates.
-
Plate reader appropriate for your assay's detection method.
Procedure:
-
Prepare serial dilutions of Triton X-100: Prepare a series of assay buffers containing different final concentrations of Triton X-100 (e.g., 0%, 0.001%, 0.01%, 0.1% v/v).
-
Prepare rutin dose-response curves: For each Triton X-100 concentration, prepare a serial dilution of rutin in the corresponding assay buffer. Include a vehicle control (DMSO) for each condition.
-
Perform the enzymatic assay: a. Add the rutin dilutions (or vehicle) to the assay plate. b. Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for potential aggregate formation and enzyme interaction. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress using the plate reader.
-
Data Analysis: a. For each Triton X-100 concentration, calculate the percent inhibition for each rutin concentration relative to the vehicle control. b. Plot the percent inhibition versus the logarithm of the rutin concentration and fit the data to a dose-response curve to determine the IC50 value at each detergent concentration.
Interpretation of Results:
| Observation | Interpretation |
| IC50 of rutin significantly increases with increasing Triton X-100 concentration. | Inhibition is likely due to aggregation. |
| IC50 of rutin remains relatively constant across all Triton X-100 concentrations. | Inhibition is likely not due to aggregation. |
Protocol 2: Fluorescence Quenching Control Assay
Objective: To determine if rutin quenches the fluorescence of the reporter molecule in a fluorescence-based assay.
Principle: This control experiment measures the effect of rutin on the fluorescence of the assay's product in the absence of the enzyme. A decrease in fluorescence in this setup indicates direct quenching by rutin.
Materials:
-
The fluorescent product of your enzymatic reaction (or a stable fluorescent analog).
-
Assay buffer.
-
Rutin stock solution (in DMSO).
-
96- or 384-well black assay plates.
-
Fluorometric plate reader.
Procedure:
-
Prepare rutin dilutions: Prepare a serial dilution of rutin in the assay buffer at the same concentrations used in the enzymatic assay. Include a vehicle control (DMSO).
-
Add fluorescent product: To each well containing the rutin dilution or vehicle, add the fluorescent product at a concentration that is typically generated at the end of your enzymatic reaction.
-
Incubate: Incubate the plate for the same duration as your enzymatic assay.
-
Measure fluorescence: Read the fluorescence intensity using the same excitation and emission wavelengths as your enzymatic assay.
-
Data Analysis: a. Calculate the percent change in fluorescence for each rutin concentration relative to the vehicle control. b. A concentration-dependent decrease in fluorescence indicates quenching.
Quantitative Data Summary
The inhibitory potency of rutin varies depending on the target enzyme and the assay conditions. The following table summarizes some reported IC50 values for rutin against different enzymes.
| Enzyme | Inhibition Type | IC50 (µM) | Assay Conditions | Reference |
| Xanthine Oxidase | Mixed-competitive | 60.81 ± 0.19 | Enzyme kinetic analysis | [2] |
| Angiotensin-Converting Enzyme (ACE) | Not specified | 64 | Fluorimetric method | [11] |
| Acetylcholinesterase (AChE) | Not specified | ~1.3 - 2.5 | Ellman's method | [11] |
| Hyaluronidase | Not specified | >1000 | Spectrophotometric assay | [12] |
| Elastase | Not specified | 134.4 | Spectrophotometric assay | [12] |
| Collagenase | Not specified | 163.2 | Spectrophotometric assay | [12] |
| Tyrosinase | Competitive | 1100 ± 250 | Spectrophotometric assay | [1][9] |
Note: IC50 values can be highly dependent on the specific assay conditions (e.g., substrate concentration, pH, temperature, buffer components). The values presented here should be considered as a reference.
Signaling Pathways Potentially Affected by Promiscuous Inhibitors
Figure 3: Simplified PI3K/Akt Signaling Pathway. Polyphenols are often investigated for their modulatory effects on such pathways. Non-specific inhibition by compounds like rutin can confound the interpretation of their effects on these complex cellular processes.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activity of Quercetin, Rutin, and Hyperoside against Xanthine Oxidase: Kinetics, Fluorescence, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Detection of Rutin in Food Based on Nitrogen-Doped Carbon Quantum Dots as Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Encapsulation of Rutin in Liposomes
Welcome to the technical support center for the encapsulation of Rutin in liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for problems you may encounter when encapsulating Rutin in liposomes.
Q1: My encapsulation efficiency for Rutin is very low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency (EE) is a common issue. Several factors can contribute to this problem. Here are some key areas to investigate and optimize:
-
Lipid Composition: The ratio of phospholipid to cholesterol is crucial for the stability and rigidity of the liposomal membrane, which in turn affects drug loading.[1] An optimized ratio can significantly enhance EE. For instance, studies have shown that varying the lipid-to-cholesterol ratio can lead to an optimized formulation with high EE.[2][3]
-
Drug-to-Lipid Ratio: The amount of Rutin relative to the total lipid content can impact encapsulation. Increasing the lipid concentration in relation to a fixed drug concentration has been shown to improve EE.[4] However, there is a saturation point, beyond which increasing the lipid concentration may not lead to higher EE.[5]
-
Preparation Method: The method used to prepare the liposomes plays a significant role. For poorly water-soluble drugs like Rutin, passive loading methods might result in limited capacity and poor retention.[6] Active loading strategies, such as using a calcium acetate gradient, can enhance the amount of entrapped drug.[6] The thin-film hydration method is also a commonly used and effective technique.[2][7][8]
-
Hydration Medium: The pH of the hydration buffer can influence the charge of both the lipids and the drug, affecting encapsulation. Ensure the pH of your buffer is optimized for your specific formulation.
-
Sonication/Extrusion: The energy input during size reduction steps like sonication or extrusion can affect the integrity of the liposomes and lead to drug leakage. Optimize the duration and intensity of sonication or the number of extrusion cycles.
Q2: I am observing a large and inconsistent particle size in my Rutin liposome formulation. What could be the reason?
A2: Achieving a uniform and small particle size is critical for many applications. Here are some troubleshooting tips:
-
Homogenization Process: Inadequate homogenization during preparation can lead to large, multilamellar vesicles (MLVs). Ensure your homogenization process (e.g., sonication, extrusion) is sufficient to produce smaller, unilamellar vesicles (SUVs or LUVs).
-
Lipid Film Hydration: Uneven hydration of the lipid film can result in a heterogeneous liposome population. Ensure the lipid film is thin and uniform before hydration and that the hydration process is carried out above the phase transition temperature of the lipids.[3]
-
Extrusion: If using extrusion, ensure the polycarbonate membranes are not clogged or damaged. Passing the liposome suspension through a series of membranes with decreasing pore sizes can help achieve a more uniform size distribution.
-
Storage and Stability: Liposomes can aggregate and fuse over time, leading to an increase in particle size. Store your liposomal formulations at an appropriate temperature (typically 4°C) and consider including charge-inducing lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion between vesicles and prevent aggregation.
Q3: My Rutin liposomes are not stable and are leaking the drug upon storage. How can I improve their stability?
A3: Drug leakage and formulation instability are significant challenges. Consider the following to enhance stability:
-
Cholesterol Content: Cholesterol is a key component that modulates the fluidity and permeability of the liposomal bilayer.[1] Incorporating an optimal amount of cholesterol can increase the rigidity of the membrane, reducing drug leakage.
-
Lipid Choice: The choice of phospholipid can impact stability. Lipids with a higher phase transition temperature (Tm) form more rigid and less leaky bilayers at room temperature.
-
Surface Modification (PEGylation): The addition of polyethylene glycol (PEG) to the liposome surface (PEGylation) can provide steric hindrance, preventing aggregation and improving stability. PEGylated liposomes have also been shown to prolong drug release.[1]
-
Zeta Potential: A sufficiently high absolute zeta potential value (positive or negative) can prevent vesicle aggregation due to electrostatic repulsion, thereby improving physical stability.[9]
Data Presentation: Quantitative Analysis of Rutin Liposome Formulations
The following tables summarize quantitative data from various studies on Rutin liposome formulations, providing a comparative overview of different preparation methods and their outcomes.
Table 1: Encapsulation Efficiency and Physicochemical Properties of Rutin Liposomes
| Preparation Method | Phospholipid:Cholesterol Ratio (w/w or molar) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Calcium Acetate Gradient + Reverse Evaporation | 5:1 (w/w) | 80.05 ± 3.04 | 149.3 ± 7.7 | -4.1 ± 0.8 | [6][10] |
| Thin-Film Hydration | Optimized with Box-Behnken Design | 61.22 | 167.1 | -13.50 | [7][8] |
| Thin-Film Hydration | Optimized Ratio | 88 | - | - | [2][3][4] |
| Thin-Film Hydration | - | ~90 | 147.20 ± 1.42 | -20.0 ± 1.0 | [11] |
| Ethosomal Dispersion | Varied Lipid/Ethanol | 67.5 ± 5.2 | - | - | [12] |
Table 2: Influence of Formulation Parameters on Rutin Encapsulation
| Parameter Varied | Observation | Impact on Encapsulation Efficiency | Reference |
| Lipid to Cholesterol Ratio | Optimization of the ratio leads to higher entrapment. | Crucial for membrane integrity and drug loading. | [1][2][4] |
| Drug to Lipid Ratio | Higher lipid concentration for a fixed drug amount can increase EE. | Influences the drug loading capacity. | [1][4] |
| Preparation Method | Active loading (e.g., calcium acetate gradient) showed high EE. | Method selection is critical for efficient encapsulation. | [6] |
| Addition of Surfactants | Tween 80 resulted in smaller particle sizes compared to cholesterol. | Can influence vesicle size and polydispersity. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of Rutin liposomes.
Protocol 1: Preparation of Rutin Liposomes using the Thin-Film Hydration Method
This protocol is adapted from methodologies described in multiple studies.[2][3][7][8]
Materials:
-
Rutin
-
Phosphatidylcholine (e.g., Soy PC, Egg PC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol, or a mixture)
-
Hydration Buffer (e.g., Phosphate Buffered Saline pH 7.4)
-
Rotary Evaporator
-
Sonicator (bath or probe) or Extruder
Procedure:
-
Dissolution of Lipids and Drug: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and Rutin in the organic solvent in a round-bottom flask.
-
Formation of the Lipid Film: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the glass transition temperature of the lipids) to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
Hydration of the Lipid Film: Add the hydration buffer (pre-heated to a temperature above the lipid's phase transition temperature) to the flask. Continue to rotate the flask (without vacuum) to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the liposomal suspension in a bath sonicator or use a probe sonicator for a specified time until the suspension becomes translucent.
-
Extrusion: Pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a set number of cycles.
-
Protocol 2: Determination of Encapsulation Efficiency
Materials:
-
Rutin Liposome Suspension
-
Centrifugal Ultrafiltration Devices (e.g., Amicon Ultra) or Dialysis Tubing
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Methanol or other suitable solvent to dissolve liposomes
Procedure:
-
Separation of Free Rutin: Separate the unencapsulated (free) Rutin from the liposomes.
-
Ultrafiltration: Place a known volume of the liposome suspension into a centrifugal ultrafiltration device and centrifuge according to the manufacturer's instructions. The filtrate will contain the free Rutin.
-
Dialysis: Place the liposome suspension in a dialysis bag and dialyze against a large volume of buffer to remove the free drug.
-
-
Quantification of Free Rutin: Measure the concentration of Rutin in the filtrate or dialysis medium using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
Quantification of Total Rutin: Disrupt a known volume of the original liposome suspension by adding a solvent like methanol to release the encapsulated Rutin. Measure the total Rutin concentration.
-
Calculation of Encapsulation Efficiency: Calculate the EE using the following formula:
EE (%) = [(Total Rutin - Free Rutin) / Total Rutin] x 100
Visualizations
The following diagrams illustrate key workflows and relationships in the process of improving Rutin encapsulation efficiency.
Caption: Experimental workflow for the preparation and optimization of Rutin-loaded liposomes.
Caption: Troubleshooting logic for addressing low encapsulation efficiency of Rutin in liposomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of Rutin trihydrate Liposomes for Topical Delivery | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development, Optimization, and Evaluation of Rutin-Loaded Liposomes in the Management of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Remotely Rutin-Loaded into Liposomes for Efficient Encapsulation and Enhancement of Bioavailability and Brain Targeting in vivo [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Rutin-Loaded Nanovesicles for Improved Stability and Enhanced Topical Efficacy of Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. proceedings.science [proceedings.science]
Validation & Comparative
Rutin vs. Quercetin: A Comparative Analysis of Antioxidant Potential
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar flavonoids is critical for targeted therapeutic applications. This guide provides a comparative analysis of the antioxidant capacities of rutin and quercetin, supported by experimental data and detailed methodologies.
Rutin, a glycoside of quercetin, and its aglycone, quercetin, are both potent antioxidants. However, the presence of the rutinose sugar moiety in rutin's structure significantly influences its bioavailability and antioxidant activity. Quercetin generally exhibits a higher antioxidant capacity in in vitro assays, which is often attributed to the presence of a free hydroxyl group on its C-ring. This structural feature is crucial for radical scavenging.
In Vitro Antioxidant Capacity: A Quantitative Comparison
The antioxidant activities of rutin and quercetin have been extensively evaluated using various assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Below is a summary of quantitative data from various studies, presented as the half-maximal inhibitory concentration (IC50) or equivalent antioxidant capacity. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant Assay | Rutin | Quercetin | Reference |
| DPPH (IC50) | 60.25 µM | 29.13 µM (as glycoside) | [1] |
| 0.55 µg/ml | [2] | ||
| ABTS (IC50) | 105.43 µM | 63.21 µM (as glycoside) | [1] |
| 1.17 µg/ml | [2] | ||
| FRAP | Lower activity | Higher activity | [2] |
| No significant change after irradiation | No significant change after irradiation | [3] | |
| ORAC | Data not consistently available in direct comparison | Higher than rutin (inferred) |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (rutin and quercetin) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.
-
Reaction: Mix a specific volume of the sample or standard with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Preparation of ABTS•+ Solution: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
Measurement: Record the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[13][14][15][16][17]
Procedure: [13][14][15][16][17]
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate standard.
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure: [18][19][20][21][22]
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (typically fluorescein) and an AAPH solution in a phosphate buffer (pH 7.4).
-
Sample and Standard Preparation: Prepare dilutions of the test compounds and a Trolox standard.
-
Assay Setup: In a black 96-well plate, add the fluorescent probe, followed by the sample, standard, or a blank (buffer).
-
Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the biological mechanisms of action, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Modulation of Cellular Signaling Pathways
Both rutin and quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[23][24][25][26][27] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like quercetin and rutin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant defense system.[23][24][25][26][27] Quercetin has been shown to be a potent activator of this pathway.[26][28][29][30]
Caption: Rutin and Quercetin activate the Nrf2 signaling pathway.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 2.7.1. DPPH Radical Scavenging Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Free radical scavenging activity [protocols.io]
- 8. 4.6. Determination of the DPPH Free-Radical-Scavenging Activities of Leaf Extracts [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 15. ultimatetreat.com.au [ultimatetreat.com.au]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. zen-bio.com [zen-bio.com]
- 18. mdpi.com [mdpi.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. mdpi.com [mdpi.com]
- 24. Evaluation of the Possible Pathways Involved in the Protective Effects of Quercetin, Naringenin, and Rutin at the Gene, Protein and miRNA Levels Using In-Silico Multidimensional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 27. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Bioactivity of Rutin and Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoids, Rutin and Hesperidin. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents. This document details their mechanisms of action, comparative efficacy in inhibiting inflammatory markers, and the experimental protocols used to derive these findings.
Introduction
Rutin and Hesperidin are naturally occurring flavonoids celebrated for their antioxidant and anti-inflammatory activities.[1] Rutin, a flavonol glycoside, is abundant in sources like buckwheat, apples, and tea. Hesperidin, a flavanone glycoside, is predominantly found in citrus fruits. Both compounds have garnered significant interest in the scientific community for their potential to modulate inflammatory pathways, thereby offering therapeutic avenues for a host of inflammatory diseases. This guide aims to dissect and compare their anti-inflammatory bioactivities based on available scientific evidence.
Comparative Analysis of Bioactivity
Experimental studies have demonstrated that both Rutin and Hesperidin exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The following tables summarize quantitative data from various studies, offering a comparative look at their efficacy. It is important to note that experimental conditions can vary between studies, which may influence the absolute values reported.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators
| Compound | Assay System | Mediator | Concentration/Dose | % Inhibition / Effect | Reference |
| Hesperidin | LPS-stimulated RAW 264.7 cells | TNF-α | 50 µM | Significant Suppression | [2][3] |
| LPS-stimulated RAW 264.7 cells | IL-6 | 50 µM | Significant Suppression | [2][3] | |
| Rutin | LPS-stimulated RAW 264.7 cells | TNF-α | >50 µM | Dose-dependent reduction | [4] |
| LPS-stimulated RAW 264.7 cells | IL-6 | >50 µM | Dose-dependent reduction | [4] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Inflammatory Stimulus | Dose | Effect | Reference |
| Hesperidin | Male Wistar Rats | Paclitaxel-induced hepatotoxicity | 50 mg/kg | Significant reduction in TNF-α expression | [5] |
| Rutin | Male Wistar Rats | Paclitaxel-induced hepatotoxicity | 50 mg/kg | Significant reduction in TNF-α expression | [5] |
Note: A direct comparison in the same study showed that the combination of Rutin and Hesperidin was more effective in reducing TNF-α expression than either compound alone in a paclitaxel-induced hepatotoxicity model in rats.[5]
Signaling Pathways in Inflammation
The anti-inflammatory effects of Rutin and Hesperidin are largely attributed to their ability to interfere with key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both Rutin and Hesperidin have been shown to inhibit this pathway. They typically act by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, plays a crucial role in translating extracellular signals into cellular responses, including inflammation. Rutin and Hesperidin can modulate these cascades, often by inhibiting the phosphorylation of key kinases, which ultimately leads to a reduction in the production of inflammatory cytokines.
References
- 1. Potential of Naringin, Hesperidin and Rutin: Phytochemical and Biological Benefits | Scripta Medica [aseestant.ceon.rs]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin and Hesperidin Revoke the Hepatotoxicity Induced by Paclitaxel in Male Wistar Rats via Their Antioxidant, Anti-Inflammatory, and Antiapoptotic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Rutin's Anticancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rutin's anticancer effects demonstrated in various xenograft models, supported by experimental data. It aims to offer a comprehensive resource for evaluating Rutin's potential as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the quantitative outcomes of Rutin treatment in different cancer xenograft models.
| Cancer Type | Cell Line | Animal Model | Rutin Dosage & Administration | Key Findings | Reference |
| Leukemia | HL-60 | BALB/c nude mice | 120 mg/kg, intraperitoneally (i.p.) every four days for 36 days | Significant reduction in tumor weight and volume compared to the control group.[1] | [1] |
| Colon Cancer | SW480 | N/A | N/A | Considerably reduced tumor growth.[2] | [2] |
| Triple-Negative Breast Cancer (TNBC) | N/A | Nude mice | N/A | Decreased the average tumor volume.[3] | [3] |
| Ehrlich Ascites Carcinoma | EAC cells | N/A | 25 mg/kg and 50 mg/kg, i.p. for 14 days | Statistically significant decrease in tumor size increase compared to the control group. A significant decrease in AKT, mTOR, and PI3K expression was observed, especially at the 25 mg/kg dose.[2][4] | [2][4] |
Experimental Protocols
Detailed methodologies for the key xenograft experiments are outlined below.
Leukemia Xenograft Model (HL-60)
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Animal Model: Female BALB/c nude mice.
-
Tumor Induction: HL-60 cells are implanted into the mice to induce tumor formation.
-
Treatment Groups:
-
Control Group: Treated with vehicle (1% DMSO).
-
Rutin Group: Administered with 120 mg/kg of Rutin.
-
Positive Control Group: Treated with 120 μg/kg of vinblastine.
-
-
Administration: Compounds are injected intraperitoneally (i.p.) once every four days for a total of 36 days.
-
Data Collection: Tumor weight and volume are measured and compared between the groups.[1]
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
-
Cell Line: Ehrlich ascites carcinoma (EAC) cells.
-
Tumor Induction: EAC cells are injected subcutaneously into the experimental animals to form solid tumors.
-
Treatment Groups:
-
Tumor Control Group.
-
Rutin Group 1: Administered with 25 mg/kg of Rutin.
-
Rutin Group 2: Administered with 50 mg/kg of Rutin.
-
-
Administration: Rutin is injected intraperitoneally (i.p.) for 14 consecutive days.
-
Data Collection: Tumor size is monitored. After the treatment period, tumors are excised for immunohistochemical analysis of PI3K, AKT, and mTOR expression, as well as Real-time PCR to quantify the mRNA levels of these genes.[2][4]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways modulated by Rutin and a general workflow for xenograft-based anticancer studies.
Signaling Pathways Modulated by Rutin
Rutin has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Rutin's modulation of PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin signaling pathways.
General Experimental Workflow for Xenograft Models
This diagram outlines the typical steps involved in conducting a xenograft study to evaluate the anticancer effects of a compound like Rutin.
Caption: A generalized workflow for in vivo anticancer drug evaluation using xenograft models.
References
- 1. Rutin inhibits human leukemia tumor growth in a murine xenograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Rutin's antitumoral effect on EAC solid tumor by AgNOR count and PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Rutin quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Rutin, a flavonoid with significant therapeutic potential, is paramount. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The quantification of Rutin is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. A variety of analytical techniques are available, each with its own set of advantages and limitations. This guide focuses on the cross-validation of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry for the accurate determination of Rutin content.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Rutin quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the most commonly employed techniques, compiled from various validation studies.
| Parameter | HPTLC | HPLC | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 100-800 ng/band[1], 200-1000 ng/spot | 2-12 µg/mL[2] | 25-2000 ng/mL[3] | 2-12 µg/mL[2][4] |
| Correlation Coefficient (r²) | >0.99 | >0.99[5] | >0.99[3] | 0.999[4] |
| Limit of Detection (LOD) | 2.145 ng/spot[2] | - | <1 ng/mL[6] | - |
| Limit of Quantitation (LOQ) | 6.5 ng/spot[2] | - | <1 ng/mL[6] | - |
| Accuracy (% Recovery) | 99.98% | 89.29-101.21%[5] | - | 98.55-103.34%[4] |
| Precision (%RSD) | <3% | <1.34%[5] | <11.9%[6] | 1.22% (bulk), 1.32% (tablets)[4] |
| Specificity/Selectivity | Good separation from other compounds in extracts.[7] | Good separation with a C18 column.[5] | Highly selective due to mass detection.[3][6] | Prone to interference from other UV-absorbing compounds.[8] |
| Analysis Time | Relatively fast, high sample throughput.[1] | Longer run times compared to HPTLC. | Rapid analysis, typically a few minutes per sample.[3] | Very fast. |
| Cost | Low operational cost.[1] | Moderate. | High. | Low. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for each of the discussed analytical methods for Rutin quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm, 0.2 mm thickness).[7]
-
Sample Preparation: 10 mg of Rutin standard is dissolved in 10 mL of methanol to obtain a stock solution (1mg/mL).[7] Plant extracts are prepared by dissolving the powdered material in a suitable solvent, such as methanol and water (1:1) with the addition of HCl, followed by heating under reflux, filtration, and extraction with ethyl acetate.[7]
-
Mobile Phase: A common mobile phase for the separation of Rutin is a mixture of Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26, v/v/v/v). Another reported mobile phase is Ethyl acetate, formic acid, acetic acid, and water (13.4:1.4:1.4:3.6 v/v/v/v).[2]
-
Application of Bands: Samples are applied as bands of varying volumes (e.g., 1.0 to 7.0 µL) on the HPTLC plate.[7]
-
Development: The plate is developed in a pre-saturated twin-trough glass chamber.[1]
-
Detection and Quantification: Densitometric scanning is performed at a specific wavelength, often around 363 nm or 366 nm, in absorbance/reflectance mode.[7] The amount of Rutin is quantified by comparing the peak area of the sample with that of the standard.
High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: A C18 column is commonly used for the separation of Rutin.[5]
-
Sample Preparation: A standard stock solution of Rutin is prepared by dissolving a known amount in a suitable solvent like methanol.[5] Plasma samples for pharmacokinetic studies are often prepared by protein precipitation with acetonitrile.[3]
-
Mobile Phase: A gradient elution is typically employed, consisting of a mixture of ultrapure water and methanol, both acidified with trifluoroacetic acid or formic acid.[5][9]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[5]
-
Detection: UV detection is commonly performed at a wavelength of 255 nm or 259 nm.[10][11]
-
Quantification: The concentration of Rutin is determined by comparing the peak area of the sample to a calibration curve generated from standard solutions of known concentrations.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Conditions: Similar to HPLC, a C18 column is used for separation with a gradient mobile phase of acetonitrile and 0.1% formic acid.[3]
-
Mass Spectrometric Detection: An electrospray ionization (ESI) source is commonly used, operating in either positive or negative ion mode.[6][10] Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For Rutin, a common transition is m/z 610.91 → 302.98 in positive mode.[3]
-
Quantification: The peak area ratio of the analyte to an internal standard is used for quantification against a calibration curve.[3]
UV-Visible Spectrophotometry
-
Sample Preparation: A known amount of Rutin is dissolved in a solvent like methanol to prepare a stock solution.[2][4] Serial dilutions are then made to prepare standard solutions of different concentrations.
-
Wavelength of Maximum Absorbance (λmax): The UV-Vis spectrum of the Rutin solution is recorded, and the wavelength of maximum absorbance is determined, which is typically around 203 nm, 260 nm, or 360 nm.[2][4]
-
Quantification: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration of Rutin is calculated using a calibration curve prepared from the standard solutions.[4] Some methods involve the use of a complexing agent like aluminum chloride, which forms a colored complex with Rutin, and the absorbance is measured at a different wavelength (e.g., 420 nm).[8]
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[12][13][14] The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.[13][15]
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationship of Analytical Techniques
The choice of an analytical technique for Rutin quantification often involves a trade-off between various factors. The following diagram illustrates the logical relationship between the analytical methods based on key performance characteristics.
Caption: Relationship between analytical methods for Rutin quantification based on key factors.
References
- 1. mdpi.com [mdpi.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical profile analysis by LC-ESI-MSn and LC-HR-ESI-MS and validated HPLC method for quantification of rutin in herbal drug and products from leaves of Croton blanchetianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. validate analytical methods: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Rutin's Multifaceted Assault on Cancer: A Comparative Analysis Across Cell Lines
For Immediate Release
A comprehensive review of existing literature reveals the flavonoid Rutin's potent and varied anticancer effects across a spectrum of cancer cell lines. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed overview of Rutin's mechanisms of action, highlighting its potential as a therapeutic agent.
Rutin, a natural flavonoid found in a variety of fruits and vegetables, has demonstrated significant promise in oncology research.[1][2][3] Its anticancer activities are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the modulation of key signaling pathways that govern tumor growth and proliferation.[1][2][3] This guide provides a comparative analysis of Rutin's effects on various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of Rutin Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Rutin have been observed in a wide array of cancer cell lines, including but not limited to breast, colon, lung, prostate, liver, cervical, and glioma cells.[2][4][5] The following table summarizes the half-maximal inhibitory concentration (IC50) of Rutin in different cancer cell lines, providing a quantitative measure of its efficacy.
| Cancer Type | Cell Line | IC50 of Rutin (µM) | Key Observations | Reference |
| Glioblastoma | CHME | 20 | Induced apoptosis via P53 up-regulation and increased ROS generation. | [6] |
| Breast Cancer | MCF-7 | >200 (proliferative) | Stimulated proliferation at concentrations greater than 200 µM. | [7] |
| MDA-MB-231 | >200 (proliferative) | Stimulated proliferation at concentrations greater than 200 µM. | [7] | |
| Cervical Cancer | Caski | Not specified | Induced G0/G1 cell cycle arrest and apoptosis. | [8] |
| C33A | Not specified | Reduced cell viability and induced G0/G1 cell cycle arrest and apoptosis. | [9] | |
| Colon Cancer | HCT 116 | Not specified | Less cytotoxic than its aglycone, quercetin. | [10] |
| HT-29 | Not specified | Induced both intrinsic and extrinsic apoptotic pathways. | [2][4] | |
| Pancreatic Cancer | PANC-1, others | Not specified | Inhibited proliferation and migration, and promoted apoptosis. | [11][12] |
Note: The effects of Rutin can be dose-dependent and cell-line specific. The proliferative effect observed in MCF-7 and MDA-MB-231 cells at higher concentrations highlights the complexity of its action and warrants further investigation.
Key Mechanisms of Action: A Deeper Dive
Rutin exerts its anticancer effects through the modulation of various cellular processes and signaling pathways.
Induction of Apoptosis
A consistent finding across multiple studies is Rutin's ability to induce apoptosis in cancer cells.[1][2][4] This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Upregulation of pro-apoptotic proteins: Rutin has been shown to increase the expression of Bax and Bak.[2][4][13]
-
Downregulation of anti-apoptotic proteins: A decrease in the levels of Bcl-2 and Bcl-xL is commonly observed.[2][4][13][14]
-
Activation of caspases: The activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) is a hallmark of Rutin-induced apoptosis.[2][4][13]
-
Involvement of p53: In some cell lines, such as human glioma CHME cells, Rutin's pro-apoptotic effect is mediated by the upregulation of the tumor suppressor protein p53.[6]
Cell Cycle Arrest
Rutin can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[5][13][15] This is often observed at the G0/G1 or G2/M phases of the cell cycle.[5][8][9][13][15] The underlying mechanisms involve the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. For instance, in Caski cervical cancer cells, Rutin treatment led to a significant downregulation of Cyclin D1 and CDK4 mRNA expression, resulting in G0/G1 arrest.[8]
Modulation of Signaling Pathways
Rutin's anticancer activity is intricately linked to its ability to interfere with multiple dysregulated signaling pathways in cancer cells.[1][2][3][16]
Key pathways affected by Rutin include:
-
PI3K/Akt/mTOR Pathway: Rutin has been shown to inhibit this critical survival pathway, leading to decreased proliferation and enhanced apoptosis.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in cancers, is another target of Rutin.[5][13]
-
NF-κB Pathway: Rutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[1][3][16]
Experimental Protocols
To facilitate the replication and further investigation of Rutin's anticancer effects, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of Rutin (e.g., 0, 5, 10, 20, 50, 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Rutin as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with Rutin and harvested as described above.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following Rutin treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, p53, Akt) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly supports the potential of Rutin as a multi-targeted anticancer agent.[1][2][3] Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines underscores its therapeutic promise. However, the differential effects observed in some breast cancer cell lines highlight the need for further research to elucidate the precise molecular mechanisms and to identify predictive biomarkers for Rutin's efficacy. The detailed protocols provided herein should facilitate such future investigations, ultimately paving the way for the potential clinical application of Rutin in cancer therapy.
References
- 1. [PDF] Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutin induces apoptosis via P53 up-regulation in human glioma CHME cells - Yan - Translational Cancer Research [tcr.amegroups.org]
- 7. Rutin Promotes Proliferation and Orchestrates Epithelial–Mesenchymal Transition and Angiogenesis in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutin Mediated Apoptotic Cell Death in Caski Cervical Cancer Cells via Notch-1 and Hes-1 Downregulation [mdpi.com]
- 9. Anti-Cancerous Effect of Rutin Against HPV-C33A Cervical Cancer Cells via G0/G1 Cell Cycle Arrest and Apoptotic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rutin Promotes Pancreatic Cancer Cell Apoptosis by Upregulating miRNA-877-3p Expression [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rutin and its Aglycone Quercetin in Neuroprotection
An objective analysis for researchers, scientists, and drug development professionals.
Rutin, a common dietary flavonoid, and its aglycone, Quercetin, are both recognized for their potent antioxidant and anti-inflammatory properties, which underpin their significant neuroprotective potential. While structurally related, the presence of a rutinose moiety on Rutin drastically alters its bioavailability and subsequent physiological activity compared to Quercetin. This guide provides a comprehensive, data-driven comparison of their neuroprotective efficacy, delving into their mechanisms of action, performance in preclinical models, and the experimental protocols used to evaluate them.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of Rutin and Quercetin have been evaluated in various in vitro and in vivo models of neurodegenerative diseases. While both compounds demonstrate beneficial effects, their efficacy can differ depending on the specific pathological condition and the experimental setup.
Antioxidant and Anti-inflammatory Activity
A primary mechanism through which Rutin and Quercetin exert their neuroprotective effects is by mitigating oxidative stress and inflammation, key contributors to neuronal damage in neurodegenerative diseases.
| Parameter | Rutin | Quercetin | Experimental Model | Key Findings | Reference |
| Antioxidant Enzyme Activity | Potent stimulator of catalase. | Potent stimulator of superoxide dismutase. | 6-hydroxydopamine (6-OHDA)-induced toxicity in PC-12 cells | Both compounds are powerful activators of glutathione and glutathione peroxidase enzymes and are effective in suppressing lipid peroxidation.[1] | [1] |
| Anti-inflammatory Effects | Inhibits proinflammatory cytokines.[2] | Inhibits proinflammatory cytokines.[2] | Hydrogen peroxide (H2O2)-stimulated PC12 cells | Both flavonoids were found to block IL-6 production.[2] | [2] |
| Neuroinflammation Modulation | Modulates microglial inflammatory profile.[3] | Modulates microglial inflammatory profile.[3] | Human glioblastoma cell lines and rat brains | Both compounds present antiglioma effects related to their property of modulating the microglial inflammatory profile.[3] | [3] |
Performance in Neurodegenerative Disease Models
The neuroprotective capabilities of Rutin and Quercetin have been investigated in models of Alzheimer's and Parkinson's disease, showing promising results in attenuating disease-related pathology.
| Disease Model | Rutin | Quercetin | Key Outcomes | Reference |
| Alzheimer's Disease | Improves spatial memory, reduces Aβ oligomer levels, attenuates oxidative stress and neuroinflammation.[4] | Ameliorates Alzheimer's disease pathology, protects cognitive and emotional function.[5] | Both compounds show potential in mitigating key pathological features of Alzheimer's disease. | [4][5] |
| Parkinson's Disease | Protects dopaminergic neurons from oxidative stress.[4] | Reduces the loss of dopaminergic neurons and decreases oxidative stress.[6] | Both compounds demonstrate a protective effect on dopaminergic neurons, which are primarily affected in Parkinson's disease. | [4][6] |
| Cerebral Ischemia | Improves spatial memory impairment and reduces neuronal death.[4] | Improves spatial memory impairment and reduces neuronal death.[4] | Both compounds, at a dose of 50 mg/kg, showed neuroprotective action in a repeated cerebral ischemia model in rats.[4] | [4] |
Bioavailability and Blood-Brain Barrier Permeability
A critical factor determining the neuroprotective efficacy of a compound is its ability to cross the blood-brain barrier (BBB) and reach the central nervous system. In this regard, Quercetin has a distinct advantage over Rutin.
| Compound | Blood-Brain Barrier Permeability | Bioavailability | Key Findings | Reference |
| Rutin | Very low.[7] | Poorly absorbed; must be hydrolyzed to Quercetin to be absorbed.[8] | The hydrophilic nature of the rutinose moiety limits its ability to cross the BBB.[7][8] | [7][8] |
| Quercetin | Readily crosses the BBB.[9] | Higher oral absorption rate than Rutin.[8][10] | Quercetin's lipophilic nature facilitates its passage across the BBB, making it more readily available to exert its effects in the brain.[9] | [8][9][10] |
Experimental Protocols
The following are summaries of methodologies employed in key studies comparing Rutin and Quercetin.
In Vitro Neuroprotection Assay
-
Cell Line: PC-12 (rat pheochromocytoma) cells, a common model for neuronal studies.
-
Inducing Agent: 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.
-
Treatment: Cells are pre-treated with varying concentrations of Rutin or Quercetin for a specified period before exposure to 6-OHDA.
-
Assays:
-
Cell Viability: MTT assay is used to quantify the protective effect of the flavonoids against 6-OHDA-induced cell death.
-
Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of catalase, superoxide dismutase, glutathione peroxidase, and glutathione levels.
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.[1]
-
In Vivo Neuroprotection Assay (Cerebral Ischemia Model)
-
Animal Model: Rats are subjected to repeated cerebral ischemia to induce neuronal damage and memory impairment.
-
Treatment: Rutin or Quercetin (e.g., 50 mg/kg) is administered to the rats.
-
Behavioral Testing: The 8-arm radial maze task is used to assess spatial memory function.
-
Histological Analysis: Neuronal death in the hippocampal CA1 area is quantified using staining techniques.[4]
Signaling Pathways in Neuroprotection
Both Rutin and Quercetin modulate several key signaling pathways to exert their neuroprotective effects. The activation of the Nrf2-ARE pathway is a central mechanism for their antioxidant action.
Caption: Activation of the Nrf2-ARE signaling pathway by Rutin and Quercetin.
Rutin and Quercetin also influence MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are involved in cell survival and apoptosis.
Caption: Modulation of MAPK signaling pathways by Rutin and Quercetin.
Conclusion
Both Rutin and its aglycone Quercetin are potent neuroprotective agents with significant antioxidant and anti-inflammatory properties. While Rutin demonstrates efficacy in various preclinical models, its poor bioavailability and limited ability to cross the blood-brain barrier are significant hurdles for its therapeutic application in neurological disorders. Quercetin, with its superior bioavailability and BBB permeability, appears to be a more promising candidate for direct neuroprotective interventions. However, the potential for Rutin to be metabolized to Quercetin in the gut microbiota suggests that dietary Rutin may still contribute to systemic and potentially central beneficial effects. Future research should focus on developing strategies to enhance the bioavailability of these flavonoids to fully harness their neuroprotective potential.
References
- 1. Protective effects of quercetin glycosides, rutin, and isoquercetrin against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat pheochromocytoma (PC-12) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The flavonoid rutin and its aglycone quercetin modulate the microglia inflammatory profile improving antiglioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Quercetin and Rutin on Spatial Memory Impairment in an 8-Arm Radial Maze Task and Neuronal Death Induced by Repeated Cerebral Ischemia in Rats [jstage.jst.go.jp]
- 5. Neuroprotective Effects of Quercetin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalresearchjournal.org [medicalresearchjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
A Comparative Analysis of Bioavailability Across Novel Rutin Formulations
For Researchers, Scientists, and Drug Development Professionals
Rutin, a ubiquitous flavonoid with significant therapeutic potential, has long been hampered in clinical applications by its poor aqueous solubility and low oral bioavailability. This guide provides a comparative overview of various advanced formulations designed to overcome these limitations, supported by experimental data from preclinical studies. We delve into the pharmacokinetic profiles of these formulations and provide detailed methodologies for key experiments to assist in the evaluation and development of next-generation rutin-based therapeutics.
Enhanced Bioavailability: A Quantitative Comparison
The oral bioavailability of rutin has been significantly improved through various formulation strategies. The following table summarizes key pharmacokinetic parameters from preclinical studies, offering a comparative look at the performance of different formulations against pure rutin.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Rutin Suspension | Rat | 50 mg/kg | 0.25 ± 0.05 | 4.0 | 2.1 ± 0.4 | 100 | [1] |
| Rutin Nanoparticles (Chitosan) | Rat | 50 mg/kg | ~0.7 (estimated) | ~2.0 | ~6.5 (estimated) | ~310 | [1][2] |
| Rutin Liposomes | Mouse | Not Specified | ~4.5 (estimated from graph) | ~2.0 | Not Reported | 220.76 | [3][4] |
| Transferrin-Modified Rutin Liposomes | Rat | Not Specified | Increased 1.99-fold vs free rutin | Not Reported | Increased 2.77-fold vs free rutin | Not Reported | [5][6] |
| Rutin-HP-β-Cyclodextrin Complex | Beagle Dog | Not Specified | Significantly Higher | Not Reported | Significantly Higher | Significantly Increased | [7][8] |
| Rutin-Phospholipid Complex | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Improved | [9] |
*Note: In the study with beagle dogs, plasma levels of a stable metabolite, homovanillic acid (HVA), were measured as an indicator of rutin absorption. The complex showed much higher plasma levels of HVA compared to rutin alone.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for key experiments typically involved in the comparative analysis of rutin formulations.
Preparation of Rutin Formulations
-
Rutin Nanoparticles (Emulsion Solvent Evaporation Method):
-
Dissolve rutin and a polymer (e.g., Chitosan) in a suitable organic solvent.
-
Emulsify the organic phase in an aqueous phase containing a surfactant to form an oil-in-water emulsion.
-
Apply high-energy homogenization to reduce the droplet size.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of rutin-loaded nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with distilled water to remove excess surfactant, and lyophilize for storage.[2]
-
-
Rutin Liposomes (Thin-Film Hydration Method):
-
Dissolve rutin, phospholipids (e.g., phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).
-
Create a thin lipid film on the inner surface of a round-bottom flask by evaporating the organic solvent using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, sonicate the liposome suspension or extrude it through polycarbonate membranes with defined pore sizes.[5]
-
-
Rutin-Cyclodextrin Inclusion Complexes (Co-grinding Technique):
-
Physically mix rutin and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a specific molar ratio.
-
Co-grind the mixture in a high-energy mill for a defined period.
-
The formation of the inclusion complex can be confirmed by analytical techniques such as DSC, FT-IR, and Raman spectroscopy.[10]
-
In Vivo Pharmacokinetic Study
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[1][2] Animals are fasted overnight before the experiment with free access to water.
-
Drug Administration: Administer the different rutin formulations and a control (e.g., rutin suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract rutin (and/or its metabolites like quercetin) from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of rutin in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. The relative bioavailability of a formulation is calculated as: (AUCformulation / AUCcontrol) x 100.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Rutin's Impact on Cellular Signaling
Rutin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. The diagram below illustrates a simplified representation of the Akt/PI3K/mTOR pathway, which is a critical regulator of cell growth and survival and is a known target of rutin.
Experimental Workflow for Bioavailability Studies
The following flowchart outlines the typical experimental workflow for a comparative bioavailability study of different rutin formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. STUDY THE ANTIOXIDANT ACTIVITY OF RUTIN NANOPARTICLES IN RAT MODELS [zenodo.org]
- 3. Remotely Rutin-Loaded into Liposomes for Efficient Encapsulation and Enhancement of Bioavailability and Brain Targeting in vivo [imrpress.com]
- 4. scialert.net [scialert.net]
- 5. Preparation and Pharmacokinetics of Brain-Targeted Nanoliposome Loaded with Rutin [mdpi.com]
- 6. Preparation and Pharmacokinetics of Brain-Targeted Nanoliposome Loaded with Rutin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutin-phospholipid complex: an innovative technique in novel drug delivery system- NDDS. | Semantic Scholar [semanticscholar.org]
- 10. Complex of Rutin with β-Cyclodextrin as Potential Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Apiorutin: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Apiorutin, a flavonoid compound used in various research and development applications. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₃₂H₃₈O₂₀ |
| Molecular Weight | 742.6 g/mol |
Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound waste."
-
Do not mix this compound waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.
2. Solid Waste Disposal:
-
For pure, unused this compound or residual powder, collect it in a sealed, properly labeled container.
-
This container can then be placed in the designated receptacle for non-hazardous solid chemical waste, in accordance with your facility's procedures.
3. Liquid Waste Disposal (Solutions containing this compound):
-
For dilute aqueous solutions of this compound, check with your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some facilities may permit the disposal of small quantities of non-hazardous, water-soluble materials down the sanitary sewer, followed by a copious amount of water.
-
Solutions of this compound in organic solvents must be treated as hazardous waste. Dispose of these solutions in the appropriate solvent waste container.
4. Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound can typically be disposed of in the regular laboratory trash, provided it is free of any hazardous solvents.
-
Reusable glassware should be washed with a suitable laboratory detergent and rinsed thoroughly with water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Apiorutin
Essential Safety and Handling Guide for Apiorutin
Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for this compound. The following guidance is based on the safety protocols for closely related compounds, namely flavonoid glycosides such as flavone and quercetin. Researchers should handle this compound with caution and adhere to these general best practices for handling chemical compounds in a laboratory setting.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, personal protective equipment, and disposal are critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[1] | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of fine particles. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | - Avoid generating dust. - Do not eat, drink, or smoke in the handling area. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed, clearly labeled container. - Keep in a cool, dry, and well-ventilated place.[2] - Avoid contact with oxidizing agents. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
| Emergency Scenario | First Aid and Spill Response |
| Skin Contact | Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[3] |
| Spill Cleanup | - Evacuate the area. - Wear appropriate PPE. - Gently sweep or vacuum the spilled material to avoid creating dust. - Place the collected material in a sealed container for disposal. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Method |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container for chemical waste. |
| Unused this compound | Dispose of as chemical waste through your institution's environmental health and safety office. Do not discard down the drain.[1] |
| Empty Containers | Triple-rinse with a suitable solvent, and dispose of the rinsate as chemical waste. The rinsed container can then be disposed of as regular laboratory waste. |
Visual Guides for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow for general handling and emergency spill response.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
